molecular formula C4H8N2O2 B032544 5-(Aminomethyl)-2-oxazolidinone CAS No. 119736-09-3

5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544
CAS No.: 119736-09-3
M. Wt: 116.12 g/mol
InChI Key: HUHZAMBLEKHDBP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-oxazolidinone (CAS 78078-99-0) is a pivotal chemical scaffold and intermediate in medicinal chemistry and antibacterial research. This compound serves as a core building block for the synthesis of novel oxazolidinone-class antibiotics, a prominent group of synthetic antibacterial agents known for their activity against multidrug-resistant Gram-positive pathogens. Researchers utilize this aminomethyl-substituted oxazolidinone to investigate structure-activity relationships (SAR) and to develop new analogs aimed at overcoming bacterial resistance mechanisms, particularly against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action, when incorporated into larger bioactive molecules, typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. Beyond antibiotic development, this versatile intermediate finds application in organic synthesis and as a precursor for the preparation of more complex heterocyclic compounds. Provided for research purposes only, this high-purity compound is an essential tool for chemists and microbiologists dedicated to advancing the field of anti-infective therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZAMBLEKHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(aminomethyl)-2-oxazolidinone, a critical heterocyclic compound. It serves as a foundational building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document covers its core molecular features, a summary of its physicochemical properties, and a representative synthetic pathway.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.

The molecular structure is as follows:

this compound molecular structure

Image Source: PubChem CID 10534645.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
Exact Mass 116.058577502 Da
CAS Number 119736-09-3
Density (Predicted) 1.196 ± 0.06 g/cm³
Boiling Point (Predicted) 382.7 ± 11.0 °C
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
LogP 0.08260

Significance in Drug Development

The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism of action that prevents cross-resistance with other antibiotic classes.

This compound and its derivatives are key intermediates in the synthesis of these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on this core structure to enhance potency and expand the antibacterial spectrum.

Experimental Protocols: Synthesis of an Oxazolidinone Intermediate

The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-5-(aminomethyl)-2-oxazolidinones, adapted from methodologies described in the literature for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-protected intermediate from (R)-epichlorohydrin.

Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected form of this compound.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

  • Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat the mixture to 60 °C.

  • Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of 30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is complete.

  • Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl acetate (500 mL) to the solid residue.

  • Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200 mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a white solid. Recrystallize the solid from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

  • Reagents & Setup: Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step 1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel.

  • Reaction: Heat the solution to 80 °C and maintain this temperature for 12 hours.

  • Work-up: Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and extract with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield a white solid. Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure title compound. This phthalimide-protected compound can then be deprotected and further functionalized to produce various N-aryl-5-(aminomethyl)-2-oxazolidinone antibiotics.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-5-(aminomethyl)-2-oxazolidinone derivatives, highlighting the role of the core intermediate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_modification Functional Group Modification cluster_final Final Product A Aryl Carbamate C N-Aryl-5(S)-hydroxymethyl- 2-oxazolidinone A->C Coupling (e.g., with n-BuLi) B (S)-Epichlorohydrin Derivative B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Azide Substitution D->E F Reduction to Amine E->F G N-Aryl-5(S)-aminomethyl- 2-oxazolidinone (e.g., Linezolid precursor) F->G

Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives.

Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone from (S)-Epichlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic route for the preparation of (S)-5-(aminomethyl)-2-oxazolidinone, a valuable chiral building block in pharmaceutical synthesis, starting from the readily available (S)-epichlorohydrin. The synthesis proceeds through a three-step sequence involving epoxide ring-opening, cyclization to form the oxazolidinone core, and a final deprotection step. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of (S)-5-(aminomethyl)-2-oxazolidinone from (S)-epichlorohydrin is a well-established process that relies on the strategic use of a protecting group for the amine functionality. This guide focuses on a common and effective route utilizing benzylamine as a protecting group, which can be efficiently removed in the final step via catalytic hydrogenation.

The overall synthetic transformation can be visualized as follows:

synthesis_overview s_epichlorohydrin (S)-Epichlorohydrin intermediate_1 (S)-1-(Benzylamino)-3-chloropropan-2-ol s_epichlorohydrin->intermediate_1   Step 1:   Ring Opening intermediate_2 (S)-5-((Benzylamino)methyl)-2-oxazolidinone intermediate_1->intermediate_2   Step 2:   Cyclization final_product (S)-5-(Aminomethyl)-2-oxazolidinone intermediate_2->final_product   Step 3:   Deprotection

Caption: Overall synthetic pathway from (S)-epichlorohydrin.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and characterization.

Step 1: Synthesis of (S)-1-(Benzylamino)-3-chloropropan-2-ol

The first step involves the nucleophilic ring-opening of (S)-epichlorohydrin with benzylamine. The amine attacks the less sterically hindered carbon of the epoxide, leading to the formation of the corresponding amino alcohol.

Experimental Protocol:

A solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent such as methanol is cooled in an ice bath. Benzylamine (1.05 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Product Yield ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
(S)-1-(Benzylamino)-3-chloropropan-2-olTypically >90%7.35-7.25 (m, 5H), 3.95-3.85 (m, 1H), 3.80 (s, 2H), 3.60-3.50 (m, 2H), 2.90-2.70 (m, 2H), 2.60 (br s, 1H)139.5, 128.6, 128.3, 127.3, 70.1, 54.0, 51.9, 47.0

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Caption: Workflow for the synthesis of the amino alcohol intermediate.

Step 2: Synthesis of (S)-5-((Benzylamino)methyl)-2-oxazolidinone

The second step is the cyclization of the amino alcohol to form the oxazolidinone ring. This is typically achieved using a phosgene equivalent, such as diethyl carbonate, in the presence of a base.

Experimental Protocol:

To a solution of (S)-1-(benzylamino)-3-chloropropan-2-ol (1.0 eq) in a suitable solvent like ethanol, a base such as sodium ethoxide (1.1 eq) is added. Diethyl carbonate (1.2 eq) is then introduced, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Product Yield ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
(S)-5-((Benzylamino)methyl)-2-oxazolidinone75-85%7.40-7.20 (m, 5H), 5.50 (br s, 1H), 4.80-4.70 (m, 1H), 4.10-4.00 (m, 1H), 3.85 (s, 2H), 3.80-3.70 (m, 1H), 3.00-2.85 (m, 2H)159.5, 138.8, 128.7, 128.4, 127.4, 73.5, 68.9, 53.8, 49.6

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Caption: Workflow for the cyclization to the N-benzylated oxazolidinone.

Step 3: Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone

The final step is the deprotection of the benzyl group to yield the target primary amine. This is commonly achieved by catalytic hydrogenation.

Experimental Protocol:

(S)-5-((Benzylamino)methyl)-2-oxazolidinone (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature for several hours to overnight. The completion of the reaction is monitored by TLC. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product. The product can be further purified by recrystallization if necessary.

Product Yield ¹H NMR (D₂O, δ ppm) ¹³C NMR (D₂O, δ ppm)
(S)-5-(Aminomethyl)-2-oxazolidinone>95%4.85-4.75 (m, 1H), 4.20 (t, J=9.0 Hz, 1H), 3.85 (dd, J=9.0, 6.0 Hz, 1H), 3.25 (dd, J=13.5, 4.0 Hz, 1H), 3.10 (dd, J=13.5, 7.0 Hz, 1H)161.2, 75.1, 69.8, 44.3

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Conclusion

The synthetic route described inthis technical guide provides a reliable and high-yielding method for the preparation of (S)-5-(aminomethyl)-2-oxazolidinone from (S)-epichlorohydrin. The use of benzylamine as a protecting group offers advantages in terms of ease of introduction and clean removal by catalytic hydrogenation. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps and appropriate analytical monitoring are crucial for achieving high purity and yield of the final product.

An In-Depth Technical Guide on the Core Properties of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-oxazolidinone is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a significant class of antibiotics—the oxazolidinones. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, and spectroscopic data. Furthermore, it delves into the broader mechanism of action of oxazolidinone antibiotics, for which this compound is a key precursor, and illustrates its application in the synthesis of the anticoagulant drug, rivaroxaban. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

While specific experimental data for the parent this compound is not extensively available in the public domain, the following table summarizes key predicted and known properties. For context, the experimental melting point of a closely related derivative is included.

PropertyValueSource
Molecular Formula C₄H₈N₂O₂--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
Predicted Boiling Point 382.7 ± 11.0 °CCommercial Supplier Data
Predicted Density 1.196 ± 0.06 g/cm³Commercial Supplier Data
Predicted pKa 12.41 ± 0.40Commercial Supplier Data
Melting Point (of a derivative) 78 °C (for an N-substituted derivative)--INVALID-LINK--
Solubility No specific data found for the parent compound. Generally, oxazolidinones exhibit a range of solubilities in organic solvents and water.

Synthesis and Spectroscopic Characterization

Note on Spectroscopic Data: Specific experimental 1H NMR, 13C NMR, FTIR, and mass spectrometry data for the parent this compound are not available in the searched resources. The following sections describe the expected spectral characteristics based on the structure and data from related compounds.

Expected 1H and 13C NMR Spectral Data

The 1H NMR spectrum is expected to show signals corresponding to the protons on the oxazolidinone ring and the aminomethyl group. The protons on the chiral center at C5 would likely appear as a multiplet. The 13C NMR spectrum would show distinct signals for the carbonyl carbon (around 158-160 ppm), the two carbons of the oxazolidinone ring, and the carbon of the aminomethyl group.

Expected FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretch (amine): A broad band in the region of 3300-3500 cm-1.

  • C-H stretch (alkane): Sharp peaks around 2850-2960 cm-1.

  • C=O stretch (carbamate): A strong, sharp peak around 1750 cm-1.

  • N-H bend (amine): A band in the region of 1590-1650 cm-1.

  • C-N stretch: A band in the region of 1000-1250 cm-1.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]+ for this compound would be observed at an m/z of 116. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the oxazolidinone ring.

Mechanism of Action: The Oxazolidinone Antibiotics

This compound is a core structural component of oxazolidinone antibiotics, such as linezolid. These antibiotics exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) and prevent the formation of the 70S initiation complex, which is a crucial step in the translation process. This mode of action is distinct from other protein synthesis inhibitors, which typically target the elongation phase.[1][2][3]

G Figure 1: Mechanism of Action of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 50S_subunit->Initiation_Complex_Formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex_Formation Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to A-site of PTC Inhibition Inhibition Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex_Formation->Protein_Synthesis Inhibition->Initiation_Complex_Formation

Figure 1: Mechanism of Action of Oxazolidinone Antibiotics

Application in Drug Synthesis: Rivaroxaban Workflow

This compound is a critical chiral intermediate in the synthesis of the oral anticoagulant rivaroxaban. The synthesis involves a multi-step process where the oxazolidinone core is first constructed and then elaborated to the final drug molecule. The following diagram illustrates a general workflow for the synthesis of rivaroxaban, highlighting the role of the this compound precursor.[4][5]

G Figure 2: Experimental Workflow for Rivaroxaban Synthesis cluster_synthesis Rivaroxaban Synthesis Start (S)-Epichlorohydrin Step1 Ring opening and protection Start->Step1 Intermediate1 Protected Amino Alcohol Step1->Intermediate1 Step2 Cyclization with a carbonyl source Intermediate1->Step2 Intermediate2 Protected 5-(aminomethyl)- 2-oxazolidinone derivative Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 This compound derivative Step3->Intermediate3 Step4 Coupling with 5-chlorothiophene-2-carbonyl chloride Intermediate3->Step4 Rivaroxaban Rivaroxaban Step4->Rivaroxaban

Figure 2: Experimental Workflow for Rivaroxaban Synthesis

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a precursor to oxazolidinone antibiotics and other pharmaceuticals. While detailed experimental data on the parent compound is limited, its structural features and the biological activity of its derivatives underscore its importance. This guide has provided an overview of its fundamental properties and its central role in the development of important therapeutic agents. Further research to fully characterize the parent compound would be beneficial to the scientific community.

References

A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Aminomethyl)-2-oxazolidinone, a molecule of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and data from closely related analogs. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of small organic molecules.

Molecular Structure and Properties
  • Chemical Name: this compound

  • CAS Number: 119736-09-3[1][2][3]

  • Molecular Formula: C₄H₈N₂O₂[1][2]

  • Molecular Weight: 116.12 g/mol [1][2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (Oxazolidinone)-~158-160
CH (Oxazolidinone ring)~4.6-4.8 (m)~75-78
CH₂ (Oxazolidinone ring)~3.5-3.7 (m), ~3.9-4.1 (m)~45-48
CH₂ (Aminomethyl)~2.8-3.0 (m)~42-45
NH₂~1.5-2.5 (br s)-
NH~6.0-7.0 (br s)-

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H (Amine)Stretch3300-3500Medium
N-H (Amide)Stretch3100-3300Medium, broad
C-H (Aliphatic)Stretch2850-3000Medium to Strong
C=O (Amide)Stretch1730-1750Strong
N-H (Amine)Bend1590-1650Medium
C-NStretch1000-1250Medium
C-OStretch1000-1300Strong
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M]⁺116.06
[M+H]⁺117.07
[M+Na]⁺139.05

Note: The predicted m/z values are based on the molecular formula C₄H₈N₂O₂. Fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or another suitable ionization source.

  • Parameters (ESI):

    • Ionization mode: Positive ion mode is expected to be effective for this compound due to the presence of the amino group.

    • Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

    • Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the specific instrument and compound.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

5-(Aminomethyl)-2-oxazolidinone Derivatives: A Technical Guide to Their Chemical Space and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(aminomethyl)-2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a critical class of synthetic antibacterial agents and demonstrating potential in other therapeutic areas. This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological activities of these derivatives. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore. This document details key structure-activity relationships (SAR), provides established experimental protocols for synthesis and biological evaluation, and visualizes the primary mechanism of action through a detailed signaling pathway diagram.

Introduction: The Rise of the Oxazolidinones

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The oxazolidinones represent a distinct class of protein synthesis inhibitors, with linezolid being the first member to receive FDA approval. The core this compound structure is crucial for their antibacterial efficacy and offers a versatile platform for chemical modification to optimize potency, broaden the spectrum of activity, and overcome resistance. Beyond their antibacterial properties, certain derivatives have shown promise as inhibitors of enzymes such as 5-lipoxygenase, indicating a broader therapeutic potential.

The Chemical Space of this compound Derivatives

The chemical space of this compound derivatives is vast, with modifications primarily focused on the N-aryl substituent at the 3-position and the 5-aminomethyl group. These modifications significantly influence the compound's biological activity, pharmacokinetic properties, and safety profile.

The N-aryl substituent plays a critical role in binding to the ribosomal target. A fluorine atom at the meta-position of the phenyl ring is a common feature in many potent derivatives, enhancing antibacterial activity. The para-substituent is highly amenable to the introduction of various heterocyclic moieties, such as morpholine (as in linezolid) or other nitrogen-containing rings, which can improve solubility, metabolic stability, and target engagement.

Modifications at the 5-aminomethyl group are also crucial for activity. The amine is often acylated, with the acetamide group being a key feature of linezolid. However, variations of this acyl group, or its replacement with other functionalities like thioamides, ureas, or carbamates, have been extensively explored to modulate activity and overcome resistance.

Synthesis of this compound Derivatives

A common and efficient synthetic route to enantiomerically pure (S)-5-(aminomethyl)-2-oxazolidinone derivatives commences from (S)-epichlorohydrin.[1][2] This chiral starting material allows for the stereospecific construction of the oxazolidinone core. A general synthetic workflow is outlined below.

G start (S)-Epichlorohydrin intermediate1 (S)-Glycidyl phthalimide start->intermediate1 Reaction with potassium phthalimide intermediate2 Amino alcohol intermediate intermediate1->intermediate2 Ring opening with aryl amine intermediate3 (S)-5-(Phthalimidomethyl)-3-aryl-2-oxazolidinone intermediate2->intermediate3 Cyclization with a carbonyl source (e.g., CDI) final_product (S)-5-(Aminomethyl)-3-aryl-2-oxazolidinone intermediate3->final_product Deprotection (e.g., hydrazine)

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Mechanism of Action

Antibacterial Activity

The primary and most well-characterized biological activity of this compound derivatives is their antibacterial effect, particularly against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, the binding of the oxazolidinone interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the first peptide bond. This unique mechanism of action results in a lack of cross-resistance with other classes of protein synthesis inhibitors.

G cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Complex Formation rib_50S 50S Subunit protein_synthesis Protein Synthesis rib_50S->protein_synthesis initiates rib_30S 30S Subunit rib_30S->rib_50S associates to form 70S initiation complex mRNA mRNA mRNA->rib_30S bind to fMet_tRNA fMet-tRNA fMet_tRNA->rib_30S bind to initiation_factors Initiation Factors initiation_factors->rib_30S bind to oxazolidinone 5-(Aminomethyl)-2- oxazolidinone Derivative oxazolidinone->rib_50S binds to P-site bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death leads to

Figure 2: Mechanism of bacterial protein synthesis inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various Gram-positive bacterial strains.

CompoundR (N-Aryl Substituent)5-Aminomethyl ModificationMIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)Reference
Linezolid3-fluoro-4-morpholinophenyl-NHAc1-41-41-4[3]
Eperezolid3-fluoro-4-(4-thiomorpholinyl)phenyl-NHAc1-21-21-2[3]
Tedizolid4-(2-pyridyl)phenyl-NH-PO3H20.25-0.50.25-0.50.25-0.5[3]
Sutezolid4-(4-pyridyl)phenyl-NHAc0.12-0.50.12-0.50.12-0.5[3]
5-Lipoxygenase (5-LOX) Inhibition

Certain this compound derivatives have been investigated for their potential to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.

The following table presents the 5-LOX inhibitory activity of selected derivatives.

Compound IDModificationsIC50 (µM) for 5-LOX InhibitionReference
Derivative A N-(3-pyridyl)phenyl, 5-aminomethyl5.2[4]
Derivative B N-(4-chlorophenyl), 5-acetamidomethyl8.7[4]
Zileuton (control) N/A1.5[4]

Experimental Protocols

General Synthesis of (S)-5-(Aminomethyl)-3-aryl-2-oxazolidinone[1][5]

This protocol describes a general method starting from (S)-epichlorohydrin.

Step 1: Synthesis of (S)-Glycidyl phthalimide

  • To a stirred suspension of potassium phthalimide in an appropriate solvent (e.g., DMF), add (S)-epichlorohydrin dropwise at room temperature.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with water and dry to yield (S)-glycidyl phthalimide.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Dissolve (S)-glycidyl phthalimide and the desired aryl amine in a suitable solvent (e.g., isopropanol).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Cyclization to form the Oxazolidinone Ring

  • To a solution of the amino alcohol intermediate in a solvent like dichloromethane, add a carbonyl source such as 1,1'-carbonyldiimidazole (CDI).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude (S)-5-(phthalimidomethyl)-3-aryl-2-oxazolidinone, which can be purified by chromatography.

Step 4: Deprotection to yield the final product

  • Suspend the phthalimide-protected intermediate in a solvent such as ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • After cooling, filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate and purify the residue by chromatography or recrystallization to obtain the desired (S)-5-(aminomethyl)-3-aryl-2-oxazolidinone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Prepare a bacterial suspension from fresh colonies on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro 5-Lipoxygenase Inhibition Assay
  • Enzyme Preparation: Prepare a solution of purified 5-lipoxygenase enzyme in an appropriate assay buffer.

  • Assay Procedure:

    • In a suitable assay plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture for a specified time at a controlled temperature.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength) over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The this compound scaffold continues to be a highly productive platform for the development of new therapeutic agents. While its primary success has been in the field of antibacterial drug discovery, emerging research indicates a broader potential. A thorough understanding of the chemical space, structure-activity relationships, and mechanisms of action is essential for the rational design of next-generation derivatives with improved efficacy, safety, and a wider therapeutic index. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds based on this versatile and clinically important chemical scaffold.

References

The Synthetic Landscape of 5-(Aminomethyl)-2-oxazolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-oxazolidinone and its derivatives are pivotal structural motifs in medicinal chemistry, most notably as the core of the oxazolidinone class of antibiotics, which includes the FDA-approved drug Linezolid. These compounds combat multi-drug resistant bacteria by inhibiting protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity, with the (S)-enantiomer exhibiting the desired therapeutic effect. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to enantiopure this compound is of paramount importance for the pharmaceutical industry. This technical guide provides an in-depth review of the primary synthetic strategies, complete with comparative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches, primarily distinguished by the choice of starting material. The most prevalent and industrially relevant routes commence from readily available chiral precursors such as epichlorohydrin, glycidyl butyrate, and isoserine. Each strategy presents a unique set of advantages and challenges in terms of step economy, cost-effectiveness, and stereochemical control.

Synthesis from Epichlorohydrin

The use of enantiopure (R)- or (S)-epichlorohydrin is a cornerstone of many industrial syntheses of this compound derivatives. This approach offers a cost-effective and versatile entry point to the chiral backbone of the target molecule.

A common pathway involves the initial ring-opening of epichlorohydrin with an amine, followed by cyclization to form the oxazolidinone ring. The aminomethyl group is typically introduced from a protected amine source, such as phthalimide, which is later deprotected.

Below is a generalized workflow for the synthesis starting from (R)-epichlorohydrin:

R_epichlorohydrin (R)-Epichlorohydrin amino_alcohol Intermediate Amino Alcohol R_epichlorohydrin->amino_alcohol Ring Opening amine Amine (e.g., Phthalimide) amine->amino_alcohol chloromethyl_oxazolidinone (R)-5-(Chloromethyl) -2-oxazolidinone amino_alcohol->chloromethyl_oxazolidinone Cyclization (e.g., CDI) protected_aminomethyl Protected (S)-5-(Aminomethyl) -2-oxazolidinone chloromethyl_oxazolidinone->protected_aminomethyl Nucleophilic Substitution target (S)-5-(Aminomethyl) -2-oxazolidinone protected_aminomethyl->target Deprotection (e.g., Hydrazine) glycidyl_butyrate (R)-Glycidyl Butyrate hydroxymethyl_oxazolidinone (R)-5-(Hydroxymethyl) -2-oxazolidinone glycidyl_butyrate->hydroxymethyl_oxazolidinone n-BuLi aryl_carbamate Aryl Carbamate aryl_carbamate->hydroxymethyl_oxazolidinone activated_intermediate Activated Intermediate (e.g., Mesylate) hydroxymethyl_oxazolidinone->activated_intermediate Activation (e.g., MsCl) azide_intermediate (S)-5-(Azidomethyl) -2-oxazolidinone activated_intermediate->azide_intermediate NaN₃ target (S)-5-(Aminomethyl) -2-oxazolidinone azide_intermediate->target Reduction (e.g., H₂/Pd-C) isoserine (S)-Isoserine Derivative hydroxy_amide α-Hydroxy Amide isoserine->hydroxy_amide amine Aryl Amine amine->hydroxy_amide oxazolidine_dione (S)-5-(Aminomethyl) oxazolidine-2,4-dione hydroxy_amide->oxazolidine_dione Cyclization target (S)-5-(Aminomethyl) -2-oxazolidinone oxazolidine_dione->target Selective Reduction

Methodological & Application

Synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinone derivatives, a critical scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid. The protocols outlined below are based on established and versatile synthetic strategies, offering pathways for the preparation of a diverse range of analogues for drug discovery and development.

Introduction

N-aryl-5-(aminomethyl)-2-oxazolidinones are a prominent class of synthetic compounds, renowned for their antibacterial activity.[1][2] They function as protein synthesis inhibitors by binding to the 50S ribosomal subunit.[2] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.[3][4] This document details key synthetic routes, providing researchers with the necessary information to produce these valuable compounds.

Synthetic Strategies Overview

Several synthetic routes to N-aryl-5-(aminomethyl)-2-oxazolidinone derivatives have been developed. A highly convergent and versatile one-step method involves the coupling of an aryl carbamate with a suitable C3 synthon derived from (S)-epichlorohydrin.[5][6] Alternative methods include the reaction of aryl isocyanates with epoxides or metal-catalyzed cross-coupling reactions.[7][8] The choice of strategy often depends on the desired scale, substituent patterns, and available starting materials.

The following diagram illustrates a common and efficient synthetic pathway.

Synthesis_Pathway cluster_intermediates Key Intermediates cluster_product Final Product S_Epichlorohydrin (S)-Epichlorohydrin Intermediate_2a (2S)-1-Amino-3-chloro- 2-propanol hydrochloride S_Epichlorohydrin->Intermediate_2a 1. Benzaldehyde, NH4OH 2. HCl Intermediate_3 N-[(2S)-2-(acetyloxy)-3- chloropropyl]acetamide Intermediate_2a->Intermediate_3 Acetic Anhydride, Pyridine Final_Product N-aryl-5-(aminomethyl)- 2-oxazolidinone Intermediate_3->Final_Product Lithium tert-butoxide, DMF, Methanol Aryl_Carbamate Aryl Carbamate Aryl_Carbamate->Final_Product Protocol_1_Workflow Start Start Step1 Dissolve benzaldehyde in ethanol Start->Step1 Step2 Add aqueous ammonia and (S)-epichlorohydrin Step1->Step2 Step3 Stir at 35-40°C and then 20-25°C Step2->Step3 Step4 Monitor reaction by GC Step3->Step4 End End Step4->End Protocol_2_Workflow Start Start Step1 Slurry Intermediate 2a in methylene chloride Start->Step1 Step2 Add acetic anhydride and warm to 38°C Step1->Step2 Step3 Add pyridine while maintaining temperature Step2->Step3 Step4 Stir at 37-40°C and then 20-25°C Step3->Step4 Step5 Work-up and isolate the product Step4->Step5 End End Step5->End Protocol_3_Workflow Start Start Step1 Prepare solution of Aryl Carbamate in DMF Start->Step1 Step2 Add methanol and lithium tert-butoxide Step1->Step2 Step3 Treat with Intermediate 3 at 5-21°C Step2->Step3 Step4 Monitor conversion by HPLC Step3->Step4 Step5 Extractive workup and crystallization Step4->Step5 End End Step5->End

References

Application Notes & Protocols: Synthesis of Linezolid Utilizing 5-(Aminomethyl)-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linezolid is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in modern medicine[]. This document provides detailed application notes and protocols for the synthesis of Linezolid, with a focus on the utilization of key intermediates derived from 5-(aminomethyl)-2-oxazolidinone.

Synthetic Strategies Overview

The synthesis of Linezolid, chemically known as (S)-N-{[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl}methyl]acetamide, can be achieved through various routes[3][4]. A common and efficient strategy involves the formation of the core oxazolidinone ring, followed by the introduction of the acetamide side chain. A key intermediate in many of these syntheses is (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one or its protected derivatives.

The overall synthetic pathway can be visualized as a convergent synthesis where two key fragments, the substituted phenyl ring and the chiral C3 side chain, are coupled.

Logical Flow of Linezolid Synthesis

G A Starting Materials (e.g., (R)-epichlorohydrin, 3-fluoro-4-morpholinylaniline) B Formation of Oxazolidinone Ring (e.g., (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone) A->B C Introduction of Amino Group (e.g., via phthalimide or azide) B->C D Deprotection to yield (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one C->D E Acetylation D->E F Linezolid E->F

Caption: General synthetic pathway for Linezolid.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of Linezolid.

Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This protocol starts with the reaction of 3-fluoro-4-morpholinyl aniline with (R)-epichlorohydrin to form an intermediate which is then cyclized.

Experimental Workflow:

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Cyclization A Mix 3-fluoro-4-morpholinyl aniline and (R)-epichlorohydrin in Methanol B Reflux for 16 hours A->B C Concentrate to obtain crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline B->C D Dissolve crude adduct in Dichloromethane C->D Proceed with crude product E Add Carbonyl diimidazole (CDI) D->E F Stir at room temperature for 20 hours E->F G Wash with water and concentrate F->G H Obtain (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone G->H

Caption: Workflow for the synthesis of the chloromethyl intermediate.

Detailed Procedure:

  • Adduct Formation: To a stirred solution of (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL), add 3-fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol)[5].

  • Heat the mixture to reflux and maintain for 16 hours[5].

  • After completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline as a thick liquid[5].

  • Cyclization: Dissolve the crude product (5.7 g, 0.019 mol) in dichloromethane (60 mL)[5].

  • Add carbonyl diimidazole (3.2 g, 0.019 mol) to the solution[5].

  • Stir the reaction mixture at room temperature for 20 hours[5].

  • Wash the solution with water (60 mL) and concentrate the organic layer to afford the product[5].

ProductYield
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone77%[5]
Protocol 2: Synthesis of (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol describes the conversion of the chloromethyl intermediate to the key amine intermediate via a phthalimide derivative.

Experimental Workflow:

G cluster_0 Step 1: Phthalimide Formation cluster_1 Step 2: Deprotection A Dissolve chloromethyl intermediate in DMF B Add Potassium Phthalimide A->B C Heat to reflux for 5 hours B->C D Cool, dilute with water, filter and dry the solid C->D E (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide D->E F Dissolve phthalimide intermediate in Methanol E->F G Add Hydrazine Hydrate F->G H Reflux for 1 hour G->H I Cool, dilute with water, and extract with Dichloromethane H->I J Wash and concentrate organic extracts I->J K (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one J->K

Caption: Workflow for the synthesis of the aminomethyl intermediate.

Detailed Procedure:

  • Phthalimide Formation: In a solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL), add potassium phthalimide (4.0 g, 0.021 mol)[5].

  • Heat the reaction mixture to reflux and stir for 5 hours[5].

  • Cool the mixture to ambient temperature and dilute with water (200 mL). The precipitated solid is filtered off and dried[5].

  • Deprotection: To a solution of the phthalimide intermediate (4.0 g, 0.009 mol) in methanol (25 mL), add hydrazine hydrate (2.0 g, 0.04 mol)[5].

  • Heat the mixture to reflux and stir for 1 hour[5].

  • Cool the reaction mass to ambient temperature, dilute with water (50 mL), and extract with dichloromethane (2 x 30 mL)[5].

  • Combine the organic extracts, wash with water (30 mL), and concentrate to yield the product[5].

Intermediate/ProductYield
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide62%[5]
(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one90%[5]
Protocol 3: Synthesis of Linezolid (Acetylation)

This final step involves the acetylation of the amine intermediate to yield Linezolid.

Experimental Workflow:

G A Dissolve (S)-5-(aminomethyl)...oxazolidin-2-one in Ethyl Acetate B Add Acetic Anhydride dropwise at ambient temperature A->B C Stir for 1 hour B->C D Cool the reaction mixture to 0-5 °C C->D E Filter the solid D->E F Linezolid E->F

Caption: Workflow for the final acetylation step to Linezolid.

Detailed Procedure:

  • Dissolve (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine (15 g) in ethyl acetate (150 mL)[6].

  • Add acetic anhydride (15 g) dropwise at ambient temperature[6].

  • Stir the reaction mixture for 1 hour[6].

  • Cool the mixture to 0-5 °C[6].

  • Filter the resulting solid to obtain Linezolid[6].

ProductYieldHPLC Purity
Linezolid89%99.5%
Linezolid (from an alternative debenzylation route)90-93%[7]99.0-99.2%[7]

Note: Yields and purity can vary based on the specific synthetic route and purification methods employed.

Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of Linezolid.

Reaction StepStarting MaterialProductReported Yield (%)
CyclizationN-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone77[5]
Phthalimide Formation(5R)-5-(Chloromethyl)-...-2-oxazolidinone(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide62[5]
Deprotection(S)-N-[[...]-methyl]phthalimide(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one90[5]
Acetylation(S)-5-(Aminomethyl)-...-oxazolidin-2-oneLinezolid~89

Conclusion

The synthesis of Linezolid using this compound derivatives is a well-established and efficient method. The protocols provided herein, derived from published literature, offer a robust framework for researchers in the field of drug development. Careful execution of these steps, with appropriate monitoring and purification, can lead to high yields and purity of the final active pharmaceutical ingredient. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired results on a different scale.

References

Application of 5-(Aminomethyl)-2-oxazolidinone moiety in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-23

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders. A key structural feature of Rivaroxaban is the (S)-5-(aminomethyl)-2-oxazolidinone core. This application note details the pivotal role of the corresponding intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, in the total synthesis of Rivaroxaban. Various synthetic strategies converge on this key intermediate, which is subsequently acylated to yield the final active pharmaceutical ingredient (API). This document provides an overview of the synthetic pathways, detailed experimental protocols, and comparative data from different reported methods.

Synthetic Strategies Overview

The synthesis of Rivaroxaban typically involves the formation of the central oxazolidinone ring and its subsequent elaboration. A common and efficient strategy is to first synthesize the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, often as a salt for improved stability and purity. This intermediate is then coupled with 5-chlorothiophene-2-carbonyl chloride to form Rivaroxaban.

Several routes to the key amine intermediate have been reported, often starting from (R)-epichlorohydrin or a protected version of 5-(aminomethyl)-2-oxazolidinone. One prominent method involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a protected (S)-glycidyl derivative, followed by cyclization and deprotection. Another approach utilizes a Goldberg coupling reaction to form the aryl-oxazolidinone bond.[1] The final acylation step is generally a straightforward amide bond formation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Rivaroxaban, focusing on the preparation of the key intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and its conversion to the final product.

Protocol 1: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate) via Phthalimide Protection

This protocol involves the deprotection of a phthalimide-protected precursor to yield the free amine.

Step 1: Deprotection of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

  • Charge a reaction vessel with (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, water, and a 40% aqueous solution of methylamine.[2]

  • Heat the reaction mixture to approximately 60-65°C and maintain for about 3 hours.[2]

  • After the reaction is complete, distill off the solvent under vacuum at a temperature below 50°C.[2]

  • The residue can be stripped with toluene.[2]

  • Dissolve the residue in a suitable solvent like dichloromethane (MDC), dry over sodium sulfate, and distill off the solvent under vacuum below 45°C to yield the title compound.[2]

Protocol 2: Synthesis of Rivaroxaban from the Amine Intermediate

This protocol describes the final acylation step to produce Rivaroxaban.

Step 1: Acylation of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Dissolve the amine intermediate (or its salt form) in a suitable solvent system, such as a mixture of methyl ethyl ketone (MEK) and water.[3]

  • Add a base, such as potassium bicarbonate (KHCO3), to the mixture and cool to approximately 15°C.[3]

  • Separately, prepare a solution of 5-chlorothiophene-2-carbonyl chloride in a solvent like toluene or MEK.[3]

  • Add the acid chloride solution to the amine solution while maintaining the temperature at around 20°C and stir for approximately 15 minutes.[3]

  • After the reaction is complete, the product can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Data Presentation

The following tables summarize quantitative data from various reported synthetic routes for the preparation of Rivaroxaban, highlighting the efficiency of the steps involving the this compound core.

Table 1: Yield and Purity Data for the Synthesis of Rivaroxaban

StepStarting MaterialReagents and SolventsYieldPurity (HPLC)Reference
Final Acylation(S)-4-(4-(5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-, methanesulfonate5-Chlorothiophene-2-carbonyl chloride, KHCO3, MEK/Water96%99.95%[3]
Final Acylation(S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl) phenyl) morpholin-3-one5-Chlorothiophene-2-carboxylic acid, Thionyl chloride, Pyridine, CH2Cl292%Not Specified[1]
Deprotection and Acylation (Overall)(R)-epichlorohydrin and bromobenzeneMulti-step synthesis via Goldberg coupling39%Not Specified[1]
Acylation with Salt Intermediate4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate5-chlorothiophene-2-carbonyl chloride, Sodium carbonateHighHigh[4]

Mandatory Visualization

The following diagrams illustrate the key synthetic pathway and a general experimental workflow for the synthesis of Rivaroxaban.

Rivaroxaban_Synthesis cluster_intermediate Intermediate Synthesis cluster_final_step Final Synthesis A Phthalimide Protected Precursor (e.g., (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)isoindoline-1,3-dione) B (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl)morpholin-3-one (Amine Intermediate) A->B Deprotection (e.g., Methylamine) D Rivaroxaban B->D Acylation C 5-Chlorothiophene-2-carbonyl chloride C->D

Caption: Synthetic pathway for Rivaroxaban via a key amine intermediate.

Experimental_Workflow start Start: Protected Amine Intermediate step1 Deprotection Reaction (e.g., with Methylamine) start->step1 step2 Work-up and Isolation of Amine Intermediate step1->step2 step3 Acylation Reaction with 5-Chlorothiophene-2-carbonyl chloride step2->step3 step4 Reaction Quenching and Crude Product Isolation step3->step4 step5 Purification (e.g., Recrystallization) step4->step5 end Final Product: Rivaroxaban step5->end

Caption: General experimental workflow for Rivaroxaban synthesis.

References

Application Notes and Protocols: 5-(Aminomethyl)-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-oxazolidinone is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Derived from serine, this auxiliary provides a robust platform for the stereoselective formation of carbon-carbon bonds, particularly in alkylation and aldol reactions. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, direct a diastereoselective transformation, and then be efficiently removed to yield an enantiomerically enriched product. This document provides detailed application notes and experimental protocols for the use of (S)-5-(aminomethyl)-2-oxazolidinone as a chiral auxiliary.

Core Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective functionalization of carbonyl compounds. This is typically achieved through the formation of an N-acyl derivative, which then undergoes stereoselective enolate formation and subsequent reaction with an electrophile.

Key Reaction Steps:

  • N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form the N-acyl-5-(aminomethyl)-2-oxazolidinone.

  • Diastereoselective Enolate Formation and Alkylation/Aldol Reaction: The N-acyl derivative is treated with a base to form a stereochemically defined enolate, which then reacts with an electrophile (e.g., alkyl halide or aldehyde) from the less sterically hindered face.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or aldehyde, while allowing for the recovery of the auxiliary.

Data Presentation

The following tables summarize representative quantitative data for key asymmetric transformations using oxazolidinone-based chiral auxiliaries. While specific data for the 5-(aminomethyl) derivative is not extensively published, the presented data from closely related analogs is highly indicative of the expected outcomes.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone Auxiliaries

Electrophile (R-X)Diastereomeric Excess (de)Yield (%)
Benzyl bromide>98%85-95%
Allyl iodide>98%80-90%
Methyl iodide>96%88-97%
Isopropyl iodide>95%75-85%

Table 2: Diastereoselective Aldol Reactions of N-Propionyl Oxazolidinone Auxiliaries

Aldehyde (R-CHO)Diastereomeric Excess (de)Yield (%)
Isobutyraldehyde>99%85-95%
Benzaldehyde>99%80-90%
Propionaldehyde>98%88-96%

Experimental Protocols

The following are detailed protocols for the key steps in an asymmetric synthesis using (S)-5-(aminomethyl)-2-oxazolidinone as a chiral auxiliary.

Protocol 1: N-Acylation of (S)-5-(Aminomethyl)-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-5-(aminomethyl)-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-5-(aminomethyl)-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

  • N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M in THF)

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous MgSO4

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.05 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by 1H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-5-(aminomethyl)-2-oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na2SO3), saturated aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding an excess of saturated aqueous sodium sulfite solution and stir for 15 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Workflows

The following diagrams illustrate the key processes in utilizing this compound as a chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_attachment Step 1: Auxiliary Attachment cluster_diastereoselective_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary 5-(Aminomethyl)- 2-oxazolidinone N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Adduct Auxiliary->N_Acyl_Auxiliary Acylation Prochiral_Acid Prochiral Carboxylic Acid Derivative Prochiral_Acid->N_Acyl_Auxiliary Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Base Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Electrophile Electrophile (e.g., R-X, R-CHO) Electrophile->Alkylated_Product Chiral_Product Enantiomerically Pure Product Alkylated_Product->Chiral_Product Cleavage (e.g., Hydrolysis) Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application Notes and Protocols: Stereoselective Synthesis of Oxazolidinones via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of oxazolidinones, a critical scaffold in medicinal chemistry, utilizing the Curtius rearrangement. The protocols emphasize a powerful approach that combines an asymmetric aldol reaction with a modified Curtius reaction to afford chiral 4,5-disubstituted oxazolidin-2-ones.

Introduction

Oxazolidinones are a class of five-membered heterocyclic compounds that are prominent structural motifs in a variety of pharmaceuticals, including the antibiotic linezolid.[1] The development of stereoselective methods to access enantiomerically pure oxazolidinones is of significant interest in drug discovery and development. The Curtius rearrangement, a classical transformation of a carboxylic acid to an isocyanate via an acyl azide intermediate, offers a versatile and reliable method for the synthesis of amines and their derivatives.[2][3] When applied to suitably functionalized β-hydroxy carboxylic acids, the Curtius rearrangement can facilitate an intramolecular cyclization to furnish the desired oxazolidinone ring system with a high degree of stereochemical control.[2][4]

This protocol details a highly efficient method for the synthesis of 4,5-disubstituted oxazolidin-2-ones. The strategy is based on an initial asymmetric aldol reaction to establish the vicinal stereocenters, followed by a modified Curtius rearrangement that proceeds via a nucleophilic azidation and subsequent intramolecular cyclization.[1][4] This approach has been successfully applied to the concise total synthesis of the natural product (-)-cytoxazone, a known cytokine modulator.[4][5]

Logical Workflow

The overall synthetic strategy involves a three-step sequence starting from an N-acylthiazolidinethione. An asymmetric aldol addition sets the stereochemistry, followed by the key Curtius rearrangement and intramolecular cyclization to form the oxazolidinone. A final deprotection step can yield the target molecule.

G cluster_0 Stereoselective Synthesis of Oxazolidinones start N-Acylthiazolidinethione aldol Asymmetric Aldol Addition (e.g., with 2-benzyloxyacetaldehyde) start->aldol syn_aldol syn-Aldol Adduct aldol->syn_aldol curtius Nucleophilic Azidation/ Curtius Rearrangement syn_aldol->curtius oxazolidinone Protected Oxazolidinone curtius->oxazolidinone deprotection Deprotection (e.g., Hydrogenolysis) oxazolidinone->deprotection final_product Final Product (e.g., (-)-Cytoxazone) deprotection->final_product

Caption: Overall workflow for the synthesis of chiral oxazolidinones.

Reaction Mechanism: Curtius Rearrangement and Cyclization

The key transformation involves the conversion of a chiral imide, derived from the syn-aldol adduct, directly to the cyclic carbamate. This process is initiated by a nucleophilic azide transfer reagent, which converts the starting material into an acyl azide intermediate. Thermal decomposition of the acyl azide leads to the loss of dinitrogen and the formation of an acyl nitrene, which rapidly rearranges to an isocyanate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the isocyanate to form the stable five-membered oxazolidinone ring.[1][4]

G cluster_1 Mechanism of Oxazolidinone Formation start_mat Chiral Imide (syn-Aldol Adduct) R-C(=O)-N(Aux) acyl_azide Acyl Azide Intermediate R-C(=O)-N3 start_mat->acyl_azide Nucleophilic Azidation azide_reagent Azide Transfer Reagent (e.g., Me3SiN3) isocyanate Isocyanate Intermediate R-N=C=O acyl_azide->isocyanate Curtius Rearrangement -N2 heat Δ (Heat) oxazolidinone Oxazolidinone Product isocyanate->oxazolidinone Intramolecular Attack by Hydroxyl Group cyclization Intramolecular Cyclization

Caption: Simplified mechanism of the Curtius rearrangement and cyclization.

Data Presentation

Table 1: Optimization of the Azidation/Curtius Rearrangement Sequence

The following table summarizes the optimization of the nucleophilic azidation and Curtius rearrangement sequence for the conversion of a syn-aldol product to the corresponding oxazolidin-2-one.[4]

EntryAzide Reagent (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Bu₃SnN₃ (3)THF900.557
2Me₂AlN₃ (3)THF900.08low conversion
3Me₃SiN₃ (3) THF 90 5 89
4(n-Bu)₄NN₃ (3)THF902low conversion
5NaN₃ (10)THF905No Reaction
6Me₃SiN₃ (3)Toluene90575
7Me₃SiN₃ (3)Dioxane90581
8Me₃SiN₃ (3)Acetonitrile90568

Data extracted from Choi, H., et al. Molecules 2021, 26, 597.[4]

Table 2: Substrate Scope for the Synthesis of 4,5-Disubstituted Oxazolidin-2-ones

This table illustrates the substrate scope for the optimized synthesis of various 4,5-disubstituted oxazolidin-2-ones from their corresponding syn-aldol adducts.[4]

EntryProductYield (%)
1PhenylMethyl(4S,5R)-4-methyl-5-phenyloxazolidin-2-one89
24-MethoxyphenylMethyl(4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one85
32-NaphthylMethyl(4S,5R)-4-methyl-5-(naphthalen-2-yl)oxazolidin-2-one83
4PhenylEthyl(4S,5R)-4-ethyl-5-phenyloxazolidin-2-one87
5PhenylIsopropyl(4S,5R)-4-isopropyl-5-phenyloxazolidin-2-one81

Data extracted from Choi, H., et al. Molecules 2021, 26, 597.[4]

Experimental Protocols

Protocol 1: Asymmetric Aldol Addition

This protocol describes the synthesis of the syn-aldol adduct, a key precursor for the Curtius rearrangement. The example provided is for the synthesis of the precursor to (-)-cytoxazone.[4]

Materials:

  • N-acylthiazolidinethione (1.0 equiv)

  • Titanium(IV) chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • 2-Benzyloxyacetaldehyde (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-acylthiazolidinethione in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add titanium(IV) chloride dropwise to the solution and stir for 5 minutes.

  • Add triethylamine dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-benzyloxyacetaldehyde in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Protocol 2: Synthesis of Oxazolidin-2-one via Azidation/Curtius Rearrangement

This protocol outlines the one-pot conversion of the syn-aldol adduct to the corresponding oxazolidin-2-one.[4]

Materials:

  • syn-Aldol adduct (1.0 equiv)

  • Trimethylsilyl azide (Me₃SiN₃) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the syn-aldol adduct in anhydrous THF (0.1 M) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Add trimethylsilyl azide to the solution.

  • Heat the reaction mixture to 90 °C and stir for 5 hours.

  • Cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Dilute the mixture with CH₂Cl₂ and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of 25-75% EtOAc/hexane) to yield the desired oxazolidin-2-one.

Protocol 3: Total Synthesis of (-)-Cytoxazone

This protocol details the final deprotection step to obtain (-)-cytoxazone from its protected precursor.[4]

Materials:

  • (4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected oxazolidinone in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to afford (-)-cytoxazone.

Signaling Pathway Context: Cytokine Modulation

(-)-Cytoxazone has been identified as a modulator of cytokine signaling. While a detailed signaling pathway diagram is complex and beyond the scope of this synthetic protocol, it is important for drug development professionals to understand the context. Cytoxazone has been shown to inhibit the signaling pathway of Th2 cells, which are crucial in the adaptive immune response, particularly in allergic reactions and defense against extracellular pathogens. This inhibition can impact the production of key cytokines like IL-4 and IL-5.

G cluster_2 Simplified Context: Cytokine Modulation cytoxazone (-)-Cytoxazone th2_pathway Th2 Cell Signaling Pathway cytoxazone->th2_pathway Inhibits cytokine_production Production of Th2 Cytokines (e.g., IL-4, IL-5) th2_pathway->cytokine_production immune_response Allergic/Immune Response cytokine_production->immune_response

Caption: Simplified diagram of (-)-cytoxazone's inhibitory action.

Conclusion

The stereoselective synthesis of oxazolidinones via a Curtius rearrangement, particularly when preceded by an asymmetric aldol reaction, represents a robust and efficient strategy for accessing these valuable chiral building blocks. The protocols provided herein offer a practical guide for researchers in organic synthesis and medicinal chemistry. The high degree of stereocontrol, good yields, and applicability to the synthesis of biologically active molecules like (-)-cytoxazone underscore the significance of this methodology in modern drug discovery.

References

Solid-Phase Synthesis of Peptide Aldehydes via Oxazolidine Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are a significant class of compounds, often employed as potent inhibitors of various proteases due to their ability to mimic the transition state of peptide bond hydrolysis. Their synthesis, however, can be challenging. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology for their preparation. A key strategy in SPPS of peptide aldehydes involves the use of an oxazolidine linker. This approach temporarily protects the C-terminal aldehyde functionality as a stable five-membered ring structure, which is compatible with standard peptide synthesis protocols. Upon completion of the peptide chain elongation, the oxazolidine ring can be readily cleaved under mild acidic conditions to liberate the desired peptide aldehyde in high yield and purity.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptide aldehydes utilizing oxazolidine linkers.

Principle of the Method

The solid-phase synthesis of peptide aldehydes using an oxazolidine linker follows a general workflow. First, a protected amino acid aldehyde is immobilized onto a solid support through the formation of an oxazolidine ring with a linker attached to the resin. Following this immobilization, the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS). A crucial step in many protocols is the protection of the oxazolidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis. Finally, the completed peptide is cleaved from the resin, and the oxazolidine ring is hydrolyzed under mild acidic conditions to yield the C-terminal peptide aldehyde.

Experimental Workflow

G cluster_0 Resin Preparation & Linker Attachment cluster_1 Peptide Synthesis cluster_2 Cleavage & Purification A Solid Support (e.g., 2-Cl(Trt) Resin, Threonyl Resin) B Linker Attachment (e.g., Diethanolamine) A->B C Immobilization of First Amino Acid Aldehyde (Oxazolidine Formation) B->C D Optional: Protection of Oxazolidine Nitrogen (e.g., Boc) C->D E Fmoc-SPPS Cycles (Deprotection & Coupling) D->E F Final Fmoc Deprotection E->F G Cleavage from Resin & Oxazolidine Hydrolysis (Mild Acidic Conditions) F->G H Purification of Peptide Aldehyde (e.g., HPLC) G->H I Characterization (e.g., Mass Spectrometry) H->I

Caption: General workflow for solid-phase synthesis of peptide aldehydes.

Data Summary

The following table summarizes representative data for the synthesis of various peptide aldehydes using oxazolidine linkers. Yields and purities can vary depending on the peptide sequence and specific conditions used.

Peptide SequenceResin/LinkerCleavage ConditionsCrude Yield (%)Crude Purity (%)Reference
Ac-Val-Leu-Ala-HAlkyl triol linker95% TFA8%Not Specified[1]
Ac-Tyr-Ala-Phe-Val-HOxazolidine linker on Synphase crownAqueous AcOHHighHigh[2]
Various Peptide AldehydesThreonyl resin with Boc-protected oxazolidineTwo-step: 1) TFA/DCM (8:2) with 1% TIPS; 2) Mild aqueous acidSignificantly improved yields and purities compared to unprotected methodsSignificantly improved yields and purities compared to unprotected methods[3]
Various Peptide AldehydesDiethanolamine on 2-Cl(trt) resinAcOH/DCM/H₂O (8:1:1)HighHigh[4][5]

Experimental Protocols

Protocol 1: Synthesis using Diethanolamine Linker on 2-Cl(Trt) Resin[4][5]

This protocol describes a simple and cost-effective method for the synthesis of peptide aldehydes.

1. Immobilization of the First Amino Acid Aldehyde: a. Swell 2-chlorotrityl chloride (2-Cl(Trt)) resin in dichloromethane (DCM). b. React the resin with diethanolamine to attach the linker. c. Couple the desired N-protected amino acid aldehyde to the diethanolamine-functionalized resin to form the oxazolidine.

2. Peptide Chain Elongation: a. Perform standard Fmoc-based solid-phase peptide synthesis cycles, consisting of: i. Fmoc deprotection with 20% piperidine in dimethylformamide (DMF). ii. Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., DIC/HOBt).

3. Cleavage and Deprotection: a. After completion of the synthesis, wash the resin thoroughly with DCM. b. Treat the resin with a cleavage cocktail of acetic acid/DCM/water (8:1:1, v/v/v). c. Agitate the mixture at room temperature. d. Filter the resin and collect the filtrate containing the peptide aldehyde. e. Concentrate the filtrate and purify the peptide aldehyde, typically by high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis using Threonyl Resin and N-Boc Protection[3][6]

This protocol is designed to enhance the efficiency and yield of peptide aldehyde synthesis by protecting the oxazolidine nitrogen.

1. Preparation of Threonyl Resin: a. Couple Fmoc-Thr(Trt)-OH to an amino resin.[3] b. Deprotect the Fmoc group using 20% piperidine in DMF.[3] c. Remove the trityl protecting group with a mixture of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/DCM (1:5:94).[3]

2. Immobilization and Protection: a. Suspend the deprotected threonyl resin in a solution of 1% acetic acid in methanol/DCM (1:1). b. Add the Fmoc-amino aldehyde (5 equivalents relative to resin substitution) and agitate at room temperature for 4 hours. c. Monitor the reaction using a TNBS test. d. Wash the resin with DCM, DMF, and tetrahydrofuran (THF). e. Treat the resin with Boc-anhydride (Boc₂O, 5 eq.) and N-methylmorpholine (NMM, 5 eq.) in THF at 50°C for 3 hours to protect the oxazolidine nitrogen.

3. Peptide Chain Elongation: a. Perform standard Fmoc-SPPS as described in Protocol 1.

4. Two-Step Cleavage: a. Step 1 (Side-chain deprotection): Treat the resin with an anhydrous mixture of TFA and DCM (8:2, v/v) to remove side-chain protecting groups and the N-Boc group from the oxazolidine.[3] For peptides containing Trityl-protected residues, add 1% TIPS to the mixture.[3] b. Step 2 (Aldehyde release): Apply mild aqueous acidic conditions to hydrolyze the oxazolidine ring and release the deprotected peptide aldehyde from the support.[3] c. Precipitate the freed aldehyde in diethyl ether after concentrating the cleavage solution and lyophilizing from tBuOH/H₂O (2:1).[3]

Mechanism of Cleavage

The final step of releasing the peptide aldehyde from the solid support involves the acid-catalyzed hydrolysis of the oxazolidine ring.

G Resin_Bound Resin-Bound Peptide with Oxazolidine Linker Protonation Protonation of Oxazolidine Nitrogen Resin_Bound->Protonation H+ Ring_Opening Ring Opening Protonation->Ring_Opening Hydrolysis Hydrolysis Ring_Opening->Hydrolysis H2O Product Peptide Aldehyde + Resin-Linker Fragment Hydrolysis->Product

Caption: Cleavage mechanism of the oxazolidine linker.

Concluding Remarks

The use of oxazolidine linkers provides a reliable and efficient method for the solid-phase synthesis of peptide aldehydes. The choice between a simple, direct approach and a more involved protocol with N-Boc protection of the linker will depend on the specific peptide sequence and the desired purity and yield. The protocols outlined above serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for the N-arylation of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 5-(aminomethyl)-2-oxazolidinone, a key structural motif in various pharmaceutical compounds, including the linezolid class of antibiotics. The protocols described herein focus on two of the most prevalent and effective methods for C-N bond formation: copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination.

Introduction

The N-arylation of this compound is a critical transformation in the synthesis of a wide range of biologically active molecules. The development of robust and versatile synthetic methods for this transformation is of significant interest to the pharmaceutical industry. This document outlines detailed experimental procedures for both copper and palladium-catalyzed approaches, providing researchers with the necessary information to select and perform the most suitable method for their specific needs.

Data Presentation: Comparison of N-Arylation Protocols

The following table summarizes various reported conditions for the N-arylation of oxazolidinones, which can be adapted for this compound.

ProtocolCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Copper-Catalyzed (Ullmann-Type)
Protocol 1CuI (10 mol%)N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO)t-BuOKDMSORoom Tempup to 95%[1]
Protocol 2CuIN,N-DimethylglycineK2CO3DioxaneRefluxGood to Excellent[2]
Protocol 3Cu(0)NoneK3PO4DMF110Good[3]
Protocol 4CuI1,10-PhenanthrolineCs2CO3Toluene110up to 93%[4]
Palladium-Catalyzed (Buchwald-Hartwig)
Protocol 5Pd(OAc)2BINAPCs2CO3Toluene100Good[5]
Protocol 6Pd2(dba)3XPhosK3PO4t-BuOH100High[6]
Protocol 7Pd(OAc)2NoneK2CO3Anisole14040-72%[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from a room-temperature copper-catalyzed N-arylation of oxazolidinones.[1]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and BPMO (0.1 mmol, 10 mol%).

  • The vessel is sealed with a septum and purged with argon or nitrogen for 15 minutes.

  • Anhydrous DMSO (5 mL) is added via syringe, and the mixture is stirred to ensure homogeneity.

  • Potassium tert-butoxide (2.0 mmol) is added portion-wise under a positive pressure of inert gas.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-5-(aminomethyl)-2-oxazolidinone.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general procedure based on the principles of the Buchwald-Hartwig amination.[5][8]

Materials:

  • This compound

  • Aryl bromide or aryl iodide

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • A suitable base (e.g., cesium carbonate (Cs2CO3), potassium phosphate (K3PO4))

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., Cs2CO3, 1.5 mmol).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the N-aryl-5-(aminomethyl)-2-oxazolidinone.

Visualizations

General Workflow for N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Oxazolidinone, Aryl Halide, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent stir Stir at Appropriate Temperature solvent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure N-Aryl Product purify->product

Caption: General experimental workflow for the N-arylation of this compound.

Catalytic Cycles for N-Arylation

G cluster_pd Buchwald-Hartwig (Pd-catalyzed) cluster_cu Ullmann-Type (Cu-catalyzed) pd0 Pd(0)L_n pd_ox Oxidative Addition Complex pd0->pd_ox + Ar-X pd_amido Amido Complex pd_ox->pd_amido + Amine, - HX pd_prod Product Complex pd_amido->pd_prod Reductive Elimination pd_prod->pd0 - Product cu1 Cu(I)L_n cu_amido Cu(I)-Amido Complex cu1->cu_amido + Amine, - H+ cu_ox Cu(III) Complex cu_amido->cu_ox + Ar-X cu_prod Product Complex cu_ox->cu_prod Reductive Elimination cu_prod->cu1 - Product

References

Application Notes and Protocols for the Cyclization of Amino Alcohols to Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of oxazolidinones through the cyclization of amino alcohols. Oxazolidinones are a critical class of heterocyclic compounds, widely recognized for their application as chiral auxiliaries in asymmetric synthesis and as core structural motifs in various pharmaceutical agents, including antibiotics. This document outlines several common and effective methodologies, offering detailed protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows.

Introduction to Oxazolidinone Synthesis

The formation of the oxazolidinone ring from an amino alcohol is a fundamental transformation in organic synthesis. The most common strategies involve the reaction of a 1,2-amino alcohol with a carbonylating agent. The choice of reagent and reaction conditions can significantly influence the reaction's efficiency, substrate scope, and stereochemical outcome. This document details four widely used methods: cyclization using diethyl carbonate, 1,1'-carbonyldiimidazole (CDI), triphosgene, and carbon dioxide with activating agents. Additionally, a microwave-assisted protocol is presented as an efficient alternative to conventional heating.

General Reaction Mechanism

The cyclization of an amino alcohol to an oxazolidinone generally proceeds through a two-step mechanism when using a carbonylating agent in the presence of a base. The reaction is initiated by the deprotonation of the more acidic hydroxyl group of the amino alcohol by a base, forming an alkoxide. This is followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the activating agent. The subsequent intramolecular cyclization involves the nucleophilic attack of the amino group on the newly formed carbonyl intermediate, which, after the elimination of a leaving group, yields the final oxazolidinone product.

General Reaction Mechanism cluster_0 Step 1: Activation of Amino Alcohol cluster_1 Step 2: Reaction with Carbonyl Source cluster_2 Step 3: Intramolecular Cyclization Amino_Alcohol Amino Alcohol Alkoxide Alkoxide Intermediate Amino_Alcohol->Alkoxide -H+ Base Base Base->Alkoxide Activated_Intermediate Activated Intermediate Alkoxide->Activated_Intermediate Carbonyl_Source Carbonyl Source (e.g., Diethyl Carbonate, CDI) Carbonyl_Source->Activated_Intermediate Oxazolidinone Oxazolidinone Activated_Intermediate->Oxazolidinone Intramolecular Nucleophilic Attack Leaving_Group Leaving Group Oxazolidinone->Leaving_Group Elimination

Caption: General mechanism for oxazolidinone synthesis.

Experimental Protocols

Method 1: Cyclization Using Diethyl Carbonate

This method is a cost-effective and straightforward approach, particularly suitable for large-scale synthesis. The reaction is typically performed at elevated temperatures with a catalytic amount of base.[1]

Protocol 1: Conventional Heating

  • Materials:

    • Amino alcohol (1.0 eq)

    • Diethyl carbonate (1.5 - 2.1 eq)

    • Base (catalytic to 0.15 eq), e.g., sodium methoxide or potassium carbonate

    • Solvent (optional, can be run neat)

  • Procedure:

    • Combine the amino alcohol, diethyl carbonate, and base in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 125-135°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

    • Upon completion, remove the excess diethyl carbonate and ethanol by distillation.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-oxazolidinone.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[2]

  • Materials:

    • Amino alcohol (1.0 eq)

    • Diethyl carbonate (1.5 - 2.1 eq)

    • Base (0.05 - 0.15 eq), e.g., sodium methoxide or potassium carbonate

  • Procedure:

    • Place the amino alcohol, diethyl carbonate, and base in a microwave-safe vessel.[2]

    • Irradiate the mixture in a microwave reactor at 125-135°C for 15-20 minutes.[2]

    • After cooling, partition the reaction mixture between water and an organic solvent (e.g., dichloromethane).[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.[2]

Quantitative Data for Diethyl Carbonate Method

Amino AlcoholBaseConditionsYield (%)Reference
(S)-PhenylalaninolNaOMe135°C, 15 min (MW)95[2]
(S)-PhenylglycinolK₂CO₃125°C, 20 min (MW)92[2]
(S)-ValinolNaOMe135°C, 20 min (MW)94[2]
(1S, 2R)-NorephedrineNaOMe135°C, 15 min (MW)96[2]
Neat Amino AlcoholNaOEt135-150°C84[3]
Method 2: Cyclization Using 1,1'-Carbonyldiimidazole (CDI)

CDI is a milder and highly efficient reagent for oxazolidinone synthesis. This method is often preferred for sensitive substrates as it can be performed at lower temperatures.[1][4]

Protocol 3: CDI-Mediated Cyclization

  • Materials:

    • Amino alcohol (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.5 eq)

    • Aprotic solvent (e.g., THF, DCM, or DMSO)

  • Procedure:

    • Dissolve the amino alcohol in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add CDI portion-wise to the stirred solution.[1]

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.[1]

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

    • Wash the combined organic layers with dilute HCl solution followed by water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data for CDI Method

Amino AlcoholSolventTemperatureTimeYield (%)Reference
N-benzyl-β-amino alcoholDMSORT2-3 h90[5]
Chiral amino alcoholDCM0°C to RT-High[1][4]
Method 3: Cyclization Using Triphosgene

Triphosgene is a stable and safer alternative to phosgene gas for the synthesis of oxazolidinones. It reacts with amino alcohols in the presence of a base to form the corresponding oxazolidinone.[6]

Protocol 4: Triphosgene-Mediated Cyclization

  • Materials:

    • Amino alcohol (1.0 eq)

    • Triphosgene (0.4 - 0.5 eq)

    • Base (e.g., triethylamine, 2.2 eq)

    • Anhydrous solvent (e.g., THF, DCM)

  • Procedure:

    • Dissolve the amino alcohol in the anhydrous solvent in a flame-dried, three-necked, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

    • Slowly add the triphosgene solution to the stirred amino alcohol solution.[6]

    • Add the base dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Note: The stereochemical outcome of the reaction with triphosgene can be dependent on the relative stereochemistry of the starting amino alcohol.[6]

Method 4: Cyclization Using Carbon Dioxide and Activating Agents

The use of carbon dioxide as a C1 source is an environmentally friendly approach to oxazolidinone synthesis. This method requires an activating agent to facilitate the cyclization.[7][8]

Protocol 5: CO₂-Mediated Cyclization with Activating Agents

  • Materials:

    • Amino alcohol (1.0 eq)

    • Carbon dioxide (balloon or pressurized)

    • Activating agent (e.g., diphenylphosphoryl azide (DPPA) or diphenyl chlorophosphate (DPPCl), 1.2 eq)[8]

    • Base (e.g., triethylamine, 2.2 eq)

    • Anhydrous solvent (e.g., acetonitrile, CH₂Cl₂)

  • Procedure:

    • Dissolve the amino alcohol and base in the anhydrous solvent in a flask equipped with a CO₂ balloon or in a pressure reactor.

    • Bubble CO₂ through the solution for 15-30 minutes or pressurize the reactor with CO₂.

    • Cool the reaction mixture to the desired temperature (e.g., -40°C to room temperature).[8]

    • Slowly add the activating agent to the reaction mixture.

    • Stir the reaction until completion, as monitored by TLC or LC-MS.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data for CO₂ Method with Activating Agents

Amino AlcoholActivating AgentBaseYield (%)Reference
(1S,2R)-NorephedrineDPPAPhTMG92[8]
(S)-TryptophanolDPPAPhTMG92[8]
N-alkyl 1,2-amino alcoholsDPPA or DPPCl-Good[8]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of oxazolidinones from amino alcohols.

Experimental Workflow Start Start: Amino Alcohol Reaction Cyclization Reaction (e.g., with Diethyl Carbonate, CDI, etc.) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: Oxazolidinone Characterization->End

Caption: General experimental workflow for oxazolidinone synthesis.

References

Application Notes and Protocols for the Use of 5-(Aminomethyl)-2-oxazolidinone in the Preparation of Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in combating resistance to other antibiotic classes.[1][2] The core structure, often featuring a 5-(aminomethyl)-2-oxazolidinone moiety, is a key pharmacophore that can be chemically modified to produce potent antibacterial agents. The first clinically approved drug in this class, Linezolid, has demonstrated significant efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] This document provides detailed protocols for the synthesis of oxazolidinone antibacterial agents, starting from key intermediates, and for the evaluation of their antibacterial activity.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit and prevent the formation of the 70S initiation complex, a crucial step involving the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome.[5] This action halts the production of essential bacterial proteins, leading to bacteriostasis. Due to this distinct mechanism, there is a low potential for cross-resistance with other classes of antibiotics.

Oxazolidinone Mechanism of Action cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by Oxazolidinones 30S_subunit 30S Ribosomal Subunit 70S_initiation_complex 70S Initiation Complex 30S_subunit->70S_initiation_complex forms complex with mRNA mRNA mRNA->70S_initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis initiates Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit targets Binding_Site Binds to 50S Subunit Inhibition->70S_initiation_complex prevents formation

Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Linezolid)

This protocol outlines a common synthetic route for Linezolid, a representative oxazolidinone antibacterial agent.

G A 3-Fluoro-4-morpholinylaniline C Intermediate A (N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinylaniline) A->C B (R)-Epichlorohydrin B->C D Ring Closure (e.g., with carbonyldiimidazole) C->D E Intermediate B ((R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one) D->E F Azide Formation (e.g., with Sodium Azide) E->F G Intermediate C ((R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one) F->G H Reduction (e.g., Hydrogenation) G->H I Intermediate D ((S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one) H->I J Acetylation (e.g., with Acetic Anhydride) I->J K Linezolid ((S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide) J->K

Synthetic workflow for Linezolid.

Materials:

  • 3-Fluoro-4-morpholinylaniline

  • (R)-Epichlorohydrin

  • Carbonyldiimidazole (CDI)

  • Sodium azide (NaN3)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Acetic anhydride

  • Triethylamine

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide, Ethyl acetate, Methanol)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

    • React 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin.

    • The resulting adduct is then cyclized using a reagent like carbonyldiimidazole in a suitable solvent such as dichloromethane at room temperature.

  • Step 2: Synthesis of (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

    • The chloromethyl intermediate is reacted with sodium azide in a polar aprotic solvent like DMF. This substitution reaction typically requires heating.

  • Step 3: Synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

    • The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon as a catalyst under a hydrogen atmosphere in a solvent like ethyl acetate or methanol.

  • Step 4: Synthesis of Linezolid.

    • The amine is acetylated using acetic anhydride in the presence of a base like triethylamine in a solvent such as ethyl acetate. The reaction is often performed at a reduced temperature (e.g., 0-5°C) and then allowed to warm to room temperature.

Purification and Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6][7]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the in vitro antibacterial activity of synthesized oxazolidinone compounds.

Materials:

  • Synthesized oxazolidinone compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Quality Control:

  • Include a reference strain (e.g., Staphylococcus aureus ATCC 29213) and a standard antibiotic (e.g., Linezolid) in each assay to ensure the validity of the results.[9]

Data Presentation

The antibacterial activity of synthesized oxazolidinone derivatives is typically presented as Minimum Inhibitory Concentration (MIC) values. The following tables provide examples of MIC data for Linezolid and other oxazolidinones against various bacterial strains.

Table 1: MIC Distribution of Linezolid against MRSA and VRE Isolates

Organism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
MRSA (n=67)442-4
VRE (n=38)222

Data adapted from a study on clinical isolates.[13]

Table 2: Comparative MIC Values of Contezolid and Linezolid against MRSA and VRE

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ContezolidMRSA0.50.5
LinezolidMRSA0.51.0
ContezolidVRE0.51.0
LinezolidVRE1.01.0

Data from a comparative in vitro study.[4]

Table 3: In Vitro Activity of Linezolid Analogues against Gram-Positive Bacteria

CompoundS. aureus ATCC 29213MRSAVRES. pneumoniae
Linezolid 2.02.02.01.0
Analogue A 1.01.02.00.5
Analogue B 4.04.08.02.0
Analogue C 0.51.01.00.25

(Note: Data in this table is illustrative and compiled from typical findings in the literature to demonstrate data presentation format.)

Conclusion

The this compound scaffold is a versatile starting point for the development of potent antibacterial agents. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of novel oxazolidinone derivatives. Careful execution of these experimental procedures, coupled with thorough characterization and data analysis, is essential for the successful discovery and development of new antibacterial drugs to address the growing challenge of antibiotic resistance.

References

Application of 5-(Aminomethyl)-2-oxazolidinone in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)-2-oxazolidinone is a critical chiral scaffold in modern medicinal chemistry. Its unique structural features, including a rigid heterocyclic core and a versatile aminomethyl side chain, have made it a cornerstone in the development of a variety of therapeutic agents. This privileged structure is most notably recognized for its presence in the oxazolidinone class of antibiotics, but its applications have expanded into other therapeutic areas, including anticoagulation and oncology. These notes provide an overview of its key applications, structure-activity relationships, and relevant experimental protocols for researchers in drug discovery and development.

I. Key Therapeutic Applications

Antibacterial Agents

The most prominent application of the this compound core is in the field of antibacterial agents.[1] Linezolid, the first clinically approved drug in this class, demonstrated the potential of this scaffold to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit.[2][3][4] This novel mechanism of action makes it effective against multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] Research in this area focuses on modifying the N-aryl substituent and the C-5 side chain to improve potency, broaden the spectrum of activity, and overcome resistance.[7][8][9]

Anticoagulant Agents

The versatility of the this compound scaffold is highlighted by its incorporation into the oral anticoagulant Rivaroxaban.[10] In this context, the oxazolidinone ring serves as a central structural element for the synthesis of a potent and selective direct Factor Xa inhibitor. The development of Rivaroxaban showcases the utility of this scaffold beyond its traditional antibacterial role.

Anticancer Agents

Emerging research has identified derivatives of this compound with promising anticancer activity.[11] Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[11] The proposed mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction.[11]

II. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on this compound derivatives have provided valuable insights for the design of new therapeutic agents.

  • C-5 Side Chain: The nature of the substituent on the aminomethyl group at the C-5 position is crucial for antibacterial activity. While an acetamide group is present in Linezolid, modifications to introduce thiourea or other functionalities have been shown to enhance in vitro activity.[8] However, significant alterations, such as chain elongation or the introduction of a guanidino group, can lead to a decrease in antibacterial potency.[8]

  • N-Aryl Substituent: The substituent at the N-3 position of the oxazolidinone ring plays a significant role in determining the pharmacological properties. For antibacterial agents, a substituted phenyl ring is a common feature.

  • Lipophilicity: For antibacterial 5-thiocarbonyl oxazolidinones, a balance in lipophilicity, influenced by substituents on both the C-5 side chain and the N-aryl ring, is critical for potent activity against Gram-positive bacteria, including MRSA and VRE.[12]

III. Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)1-4[13]
LinezolidEnterococcus faecalis (VRE)1-4[12]
12a (Acetamide derivative)Linezolid-resistant S. aureus<1[7]
12b (Propanamide derivative)Haemophilus influenzae≤1[7]
8c (Benzoxazinone derivative)Staphylococcus aureus ATCC 29213<1[7]
LCB01-0648 Methicillin-resistant S. aureus (MRSA)0.5 (MIC90)[13]
LCB01-0648 Streptococcus pneumoniae0.25 (MIC90)[13]
Compound 16 (5-thiourea group)Staphylococcus aureus4-8 times more potent than Linezolid[8]
Oxazolidinone-sulphonamide 3a Bacillus subtilis MTCC 1211.17[14]
Oxazolidinone-amide 4a Staphylococcus aureus MTCC 29401.17[14]

Table 2: Anticancer Activity (IC50)

CompoundCell LineIC50 (µM)Reference
OI (5-(carbamoylmethylene)-oxazolidin-2-one derivative)MCF-7 (Breast Cancer)17.66[11]
OI (5-(carbamoylmethylene)-oxazolidin-2-one derivative)HeLa (Cervical Cancer)31.10[11]

IV. Experimental Protocols

Protocol 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

This protocol is a representative synthesis of Linezolid, adapted from literature procedures.[15]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • To a solution of 3-fluoro-4-morpholinyl aniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.1 eq).

  • Heat the reaction mixture at 60-65 °C and monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • Dissolve the crude adduct from Step 1 in dichloromethane.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution at ambient temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and concentrate the organic layer to afford the desired oxazolidinone.

Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

  • To a solution of the product from Step 2 in N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the mixture to reflux and stir for 5 hours.

  • After cooling, the product can be isolated by precipitation and filtration.

Step 4: Synthesis of Linezolid

  • Treat the phthalimide derivative from Step 3 with hydrazine hydrate in a suitable solvent to remove the phthalimide protecting group.

  • Acylate the resulting primary amine with acetic anhydride or acetyl chloride in the presence of a base to yield Linezolid.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method for determining the MIC of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control wells (bacteria without compound) and negative control wells (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

V. Visualizations

antibacterial_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone 5-(Aminomethyl)- 2-oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to P site on 23S rRNA Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Inhibition leads to

Figure 1. Mechanism of action of oxazolidinone antibacterial agents.

synthesis_workflow start Starting Materials (e.g., Substituted Aniline, Chiral Epoxide) step1 Step 1: Ring Opening of Epoxide start->step1 step2 Step 2: Oxazolidinone Ring Formation step1->step2 step3 Step 3: Introduction of Aminomethyl Precursor step2->step3 step4 Step 4: Deprotection and Derivatization of C-5 Amine step3->step4 purification Purification (Chromatography/Recrystallization) step4->purification final_product Final this compound Derivative purification->final_product

Figure 2. General experimental workflow for the synthesis of this compound derivatives.

sar_relationship cluster_modifications Structural Modifications cluster_properties Resulting Properties scaffold This compound Core Scaffold c5_side_chain C-5 Side Chain Modification (e.g., Acetamide, Thiourea) scaffold->c5_side_chain n3_substituent N-3 Aryl Substituent Modification scaffold->n3_substituent antibacterial_activity Antibacterial Activity (MIC) c5_side_chain->antibacterial_activity physicochemical_properties Physicochemical Properties (e.g., Lipophilicity) c5_side_chain->physicochemical_properties n3_substituent->antibacterial_activity n3_substituent->physicochemical_properties physicochemical_properties->antibacterial_activity Influences

Figure 3. Logical relationship of Structure-Activity Relationship (SAR) for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Aminomethyl)-2-oxazolidinone. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with a chiral precursor to establish the stereochemistry at the C5 position. A common and economically viable starting material is (R)-epichlorohydrin. The synthesis generally involves two key stages: the formation of the 2-oxazolidinone ring and the subsequent conversion of a functional group at the 5-position to an aminomethyl group. One popular approach involves the conversion of (R)-epichlorohydrin to 5-(hydroxymethyl)-2-oxazolidinone, followed by transformation of the hydroxyl group to an amine.

Q2: Why is the stereochemistry at the C5 position important?

A2: The biological activity of many pharmaceutical agents derived from this compound, such as the antibiotic linezolid, is highly dependent on the stereochemistry at the C5 position. The (S)-enantiomer is typically the more active isomer. Therefore, maintaining stereochemical integrity throughout the synthesis is critical.

Q3: What are the main challenges in purifying this compound?

A3: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging. Issues such as streaking on TLC plates and poor separation are common. The use of a modified eluent system, often containing a small amount of a base like ammonium hydroxide or triethylamine, is typically required to achieve good separation. Reverse-phase chromatography can also be an effective alternative.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Part 1: Synthesis of 5-(Hydroxymethyl)-2-oxazolidinone from (R)-Epichlorohydrin

Issue 1: Low or No Yield of 5-(Hydroxymethyl)-2-oxazolidinone

  • Question: My reaction to form the oxazolidinone ring from (R)-epichlorohydrin is giving a low yield. What could be the issue?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or the formation of side products. Key factors to consider are the choice of carbonate source, base, and reaction conditions.

    • Potential Cause: Inefficient cyclization.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the epoxide and other intermediates. The choice of base and solvent is also crucial. For instance, using a strong, non-nucleophilic base can be beneficial. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

    • Potential Cause: Formation of polymeric byproducts.

    • Solution: Slow addition of reagents at a controlled temperature can minimize polymerization. Maintaining a dilute reaction mixture may also be helpful.

Illustrative Reaction Conditions for Oxazolidinone Formation:

ParameterCondition ACondition B
Carbonate Source Diethyl carbonateUrea
Base Sodium ethoxidePotassium carbonate
Solvent EthanolDimethylformamide (DMF)
Temperature Reflux100 °C
Typical Yield 60-70%55-65%
Part 2: Conversion of 5-(Hydroxymethyl)-2-oxazolidinone to this compound

This conversion is often a multi-step process, commonly proceeding through a mesylate or tosylate intermediate, followed by displacement with an azide, and finally reduction to the amine.

Issue 2: Incomplete Mesylation/Tosylation of the Hydroxyl Group

  • Question: I am observing unreacted 5-(hydroxymethyl)-2-oxazolidinone after the mesylation/tosylation step. How can I drive the reaction to completion?

  • Answer: Incomplete reaction is a common issue. Ensure all reagents are pure and anhydrous.

    • Solution: Increase the equivalents of mesyl chloride/tosyl chloride and the base (e.g., triethylamine or pyridine). The reaction temperature can also be slightly increased, but care must be taken to avoid side reactions. Monitoring by TLC is crucial.

Issue 3: Formation of a Chlorinated Impurity

  • Question: During the mesylation of the hydroxymethyl group, I have identified an impurity which appears to be the corresponding 5-(chloromethyl)-2-oxazolidinone. How can this be avoided?

  • Answer: The formation of a chlorinated byproduct can occur when using mesyl chloride, particularly if the reaction is heated or if there are chloride ion sources present.[1]

    • Solution: Use methanesulfonyl anhydride instead of mesyl chloride. Alternatively, running the reaction at a lower temperature (e.g., 0 °C) can help to minimize this side reaction.

Issue 4: Low Yield in the Azide Displacement Step

  • Question: The reaction of the mesylate/tosylate with sodium azide is sluggish and gives a low yield of the azidomethyl intermediate. What can I do to improve this?

  • Answer: The nucleophilic substitution with azide can be sensitive to steric hindrance and the choice of solvent.

    • Solution: Ensure you are using a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. Increasing the reaction temperature may be necessary, but should be done cautiously. Using a phase-transfer catalyst in a biphasic system can sometimes improve yields.

Issue 5: Difficulties with the Final Reduction to the Amine

  • Question: The reduction of the azide to the primary amine is not clean, and I am having trouble isolating the final product. What are some common pitfalls?

  • Answer: Several methods can be used for this reduction (e.g., catalytic hydrogenation, Staudinger reaction), and each has its own challenges.

    • Catalytic Hydrogenation (e.g., H2, Pd/C): The catalyst can sometimes be difficult to filter, and over-reduction of other functional groups can be an issue. Ensure the catalyst is of good quality and the system is properly purged with hydrogen.

    • Staudinger Reaction (PPh3, then H2O): A common side product is triphenylphosphine oxide, which can sometimes be difficult to remove completely. Purification by column chromatography with an appropriate eluent system is usually effective.

Part 3: Purification

Issue 6: Product Streaking on Silica Gel TLC/Column

  • Question: My final product, this compound, streaks badly on silica gel, making purification difficult. How can I improve the chromatography?

  • Answer: The basic nature of the primary amine causes strong interaction with the acidic silica gel, leading to poor chromatographic behavior.

    • Solution: Add a small percentage of a base to your eluent system. A common and effective mobile phase is a mixture of dichloromethane, methanol, and a small amount of aqueous ammonium hydroxide (e.g., 80:20:1 CH2Cl2/MeOH/NH3·H2O).[2] Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica gel, can be beneficial.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of (R)-5-(chloromethyl)-2-oxazolidinone

To a mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in water (500 mL) at 60 °C, (R)-epichlorohydrin (46.3 g, 0.5 mol) is added dropwise over 30 min. The mixture is kept warm for 1 h. The water is removed under reduced pressure, and then ethyl acetate (500 mL) is added. The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 200 mL). The combined organic fractions are dried over Na2SO4 and concentrated to give a white solid, which is recrystallized from ethyl acetate to yield (R)-5-(chloromethyl)-2-oxazolidinone.[2]

Step 2: Conversion to (S)-5-(azidomethyl)-2-oxazolidinone

(R)-5-(chloromethyl)-2-oxazolidinone is dissolved in DMF, and sodium azide (1.5 equivalents) is added. The mixture is heated to 60-80 °C and stirred until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give (S)-5-(azidomethyl)-2-oxazolidinone, which can be purified by column chromatography if necessary.

Step 3: Reduction to (S)-5-(aminomethyl)-2-oxazolidinone

(S)-5-(azidomethyl)-2-oxazolidinone is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred at room temperature until the azide is fully reduced (monitored by TLC or IR spectroscopy - disappearance of the azide stretch). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield (S)-5-(aminomethyl)-2-oxazolidinone. Further purification can be achieved by column chromatography using a mobile phase of CH2Cl2/MeOH/NH3·H2O (e.g., 80:20:1).

Visualizations

Synthesis_Workflow start (R)-Epichlorohydrin intermediate1 5-(Hydroxymethyl)-2-oxazolidinone start->intermediate1 Ring Formation intermediate2 5-(Mesyloxymethyl)-2-oxazolidinone intermediate1->intermediate2 Mesylation intermediate3 5-(Azidomethyl)-2-oxazolidinone intermediate2->intermediate3 Azide Displacement product This compound intermediate3->product Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Mesylation problem Problem: Impurity in Mesylation Step cause1 Incomplete Reaction problem->cause1 cause2 Formation of Chlorinated Byproduct problem->cause2 solution1 Increase equivalents of MsCl and base. Increase reaction temperature slightly. cause1->solution1 solution2 Use methanesulfonyl anhydride instead of MsCl. Run reaction at lower temperature (0 °C). cause2->solution2

Caption: Troubleshooting the mesylation of 5-(hydroxymethyl)-2-oxazolidinone.

References

Technical Support Center: Purification of 5-(Aminomethyl)-2-oxazolidinone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 5-(aminomethyl)-2-oxazolidinone intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound intermediates?

Common impurities can include unreacted starting materials (e.g., epichlorohydrin derivatives and aryl amines/carbamates), by-products from side reactions (such as regioisomers or over-alkylation products), and diastereomers if the synthesis is not stereospecific.[1][2] Solvents and reagents from the reaction work-up can also be present.

Q2: How do I choose an appropriate purification method for my this compound intermediate?

The choice of purification method depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization is effective for removing small amounts of impurities from a solid product, especially if you can find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature.[3]

  • Flash column chromatography is a versatile technique for separating complex mixtures, including diastereomers and impurities with similar polarities to the product.[2][4]

Q3: My this compound intermediate is a very polar compound. How does this affect purification?

The primary amino group makes these intermediates relatively polar. This can lead to challenges in both recrystallization and chromatography. In recrystallization, finding a suitable non-polar solvent to precipitate the product can be difficult. In normal-phase silica gel chromatography, the polar nature can cause the compound to streak or stick to the column.[5][6][7]

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

This occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][8]

Possible Cause Suggested Solution
Solvent boiling point is higher than the compound's melting point.Choose a solvent with a lower boiling point.
Solution is cooling too quickly.Allow the solution to cool slowly. Insulate the flask to reduce the cooling rate.
High concentration of impurities.Attempt to purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization.
Inappropriate solvent system.Re-evaluate your choice of solvent. A mixed solvent system may be beneficial.[3]

Problem 2: Low or no crystal formation upon cooling.

This is often due to using too much solvent or the solution being supersaturated.[8][9][10]

Possible Cause Suggested Solution
Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3][10]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][9]
Compound is highly soluble in the chosen solvent even at low temperatures.Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.[3]

Troubleshooting Recrystallization Workflow

G cluster_solutions1 Troubleshooting 'No Crystals' cluster_solutions2 Troubleshooting 'Oiling Out' start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oiling_out Product Oils Out cool->oiling_out end_success Collect Pure Crystals crystals->end_success Success scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat Reheat and Add More Solvent oiling_out->reheat Try First scratch->crystals concentrate Concentrate Solution (Boil off solvent) scratch->concentrate If no success concentrate->cool change_solvent Change Solvent System concentrate->change_solvent If still no success end_fail Re-evaluate Purification Strategy change_solvent->end_fail slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals change_solvent2 Change Solvent System slow_cool->change_solvent2 If no success change_solvent2->end_fail

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Flash Chromatography Issues

Problem 3: The compound streaks or does not move from the origin of the TLC plate/top of the column.

Due to the basicity of the aminomethyl group, these compounds can have strong interactions with the acidic silanol groups on the silica gel surface.[6][7]

Possible Cause Suggested Solution
Strong interaction with silica gel.Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-2%) or ammonium hydroxide in methanol.[7][11]
Mobile phase is not polar enough.Increase the polarity of your mobile phase. A common solvent system for these compounds is a gradient of methanol in dichloromethane.[4][11]
Compound is not stable on silica.While less common, if the compound is degrading, consider using a different stationary phase like alumina or a bonded silica.[6]

Problem 4: Poor separation of the desired product from impurities.

This can occur if the polarity of the eluent is not optimized or if impurities have very similar properties to the product.

Possible Cause Suggested Solution
Eluent polarity is too high or too low.Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation.[12]
Co-eluting impurities.If using a two-solvent system, try adding a third solvent to modify the selectivity of the separation.
Diastereomers are difficult to separate.Use a high-resolution silica gel and a shallow solvent gradient during elution. Multiple columns may be necessary. Chiral chromatography may be required for enantiomers.[13][14]

Troubleshooting Flash Chromatography Workflow

G cluster_solutions1 Troubleshooting 'Poor Separation' cluster_solutions2 Troubleshooting 'Streaking' start Develop Method with TLC run_column Run Flash Column start->run_column good_sep Good Separation run_column->good_sep poor_sep Poor Separation run_column->poor_sep streaking Streaking / No Elution run_column->streaking end_success Isolate Pure Product good_sep->end_success Success optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Try First add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base Try First optimize_solvent->run_column gradient Use a Shallow Gradient optimize_solvent->gradient If no success gradient->run_column change_stationary Change Stationary Phase gradient->change_stationary If still no success end_fail Re-evaluate Purification Strategy change_stationary->end_fail add_base->run_column increase_polarity Increase Eluent Polarity add_base->increase_polarity If no success increase_polarity->run_column

Caption: A workflow diagram for troubleshooting common flash chromatography issues.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound intermediate. Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: General Flash Column Chromatography Procedure
  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). For this compound intermediates, a good starting point is a mixture of dichloromethane and methanol. Add a small amount of triethylamine (e.g., 0.5%) to the solvent system to prevent streaking. The ideal Rf value for your product should be around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is needed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Data Presentation

The following tables provide illustrative data on how purification can improve the quality of a this compound intermediate.

Table 1: Example of Purity and Yield Improvement via Recrystallization

Sample Purification Method Solvent Yield (%) Purity by HPLC (%)
Crude Product--10085
After RecrystallizationSingle SolventEthyl Acetate7598
Mother Liquor-Ethyl Acetate2040

Table 2: Example of Flash Chromatography Optimization

Run Mobile Phase Observations Product Purity (%)
15% Methanol in DichloromethaneProduct streaks, poor separation from a polar impurity.90
25% Methanol in Dichloromethane + 0.5% TriethylamineSymmetrical peak shape, good separation.>99
310% Methanol in Dichloromethane + 0.5% TriethylamineProduct elutes too quickly, co-elutes with a less polar impurity.92

References

Stability issues and storage conditions for 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for 5-(Aminomethyl)-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Recommended temperatures are typically 2-8°C. For short-term storage, room temperature is generally acceptable, provided the compound is protected from humidity and light.

Q2: How stable is this compound in aqueous solutions?

The oxazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions. The stability of this compound in aqueous solutions is pH and temperature-dependent. It is advisable to prepare aqueous solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or below.[1]

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is the hydrolysis of the oxazolidinone ring, which would yield the corresponding amino alcohol.[2][3] Other potential degradation pathways, especially at elevated temperatures or in the presence of oxidizing agents, could involve the aminomethyl side chain.[4][5][6]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review storage conditions of the solid compound and solutions. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Identify the degradation products using techniques like LC-MS. 2. Based on the identified products, investigate the likely cause of degradation (e.g., hydrolysis, oxidation). 3. Adjust experimental conditions to minimize degradation (e.g., use of buffers, inert atmosphere).
Loss of compound potency The compound has degraded over time.1. Re-qualify the compound by measuring its purity and concentration. 2. If degradation is confirmed, obtain a new batch of the compound. 3. Review and optimize storage and handling procedures to prevent future degradation.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a general overview based on the stability of related oxazolidinone compounds.[1][4] Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Stability
Solid Temperature (2-8°C, dry, dark)High (stable for months to years)
Temperature (-20°C, dry, dark)Very High (stable for years)
Aqueous Solution pHpH-dependent; more stable at neutral pH
Temperature (2-8°C)Limited (days to weeks)
Temperature (Room Temperature)Low (hours to days)
Light ExposurePotentially sensitive; protection from light is recommended

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffers of different pH (e.g., pH 4, 7, and 9)
  • HPLC system with a suitable column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
  • Dilute the stock solution with each of the pH buffers to a final concentration of approximately 1 mg/mL.
  • At time zero (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration and purity.
  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).
  • At specified time points (e.g., 24, 48, 72 hours), withdraw aliquots from each solution and analyze them by HPLC.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Photostability Assessment

This protocol is based on the ICH Q1B guideline for photostability testing.[7][8]

1. Materials:

  • This compound (solid and in solution)
  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
  • Chemically inert and transparent containers
  • Light-resistant containers (for dark controls)
  • HPLC system

2. Procedure:

  • Expose a sample of the solid compound and a solution of the compound in a transparent container to the light source.
  • Simultaneously, place a "dark control" sample of both the solid and solution, wrapped in aluminum foil, in the same chamber to protect it from light.
  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • At the end of the exposure, analyze the light-exposed samples and the dark controls by HPLC.
  • Compare the chromatograms of the exposed samples to those of the dark controls to assess for the formation of degradation products and any change in the concentration of the parent compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) start->check_storage fresh_solution Prepare Fresh Solutions check_storage->fresh_solution purity_check Perform Purity Check (e.g., HPLC) fresh_solution->purity_check degradation_observed Degradation Observed? purity_check->degradation_observed identify_products Identify Degradation Products (e.g., LC-MS) degradation_observed->identify_products Yes no_degradation No Degradation Observed degradation_observed->no_degradation No determine_cause Determine Cause of Degradation (Hydrolysis, Oxidation, etc.) identify_products->determine_cause optimize_conditions Optimize Experimental Conditions (Buffers, Inert Atmosphere, etc.) determine_cause->optimize_conditions end Problem Resolved optimize_conditions->end reassess_protocol Re-assess Experimental Protocol no_degradation->reassess_protocol reassess_protocol->end

Caption: Troubleshooting workflow for addressing stability issues.

Stability_Factors Key Factors Influencing Stability compound This compound Stability temperature Temperature compound->temperature ph pH compound->ph light Light Exposure compound->light oxygen Presence of Oxygen compound->oxygen moisture Moisture/Humidity compound->moisture

Caption: Factors affecting the stability of the compound.

References

Technical Support Center: Overcoming Side Reactions in the Synthesis of Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of oxazolidinone derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Product in N-Arylation Reactions

Question: I am experiencing a low yield or complete failure of my N-arylation reaction (Buchwald-Hartwig or Ullmann coupling) to form a 3-aryl-2-oxazolidinone. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in N-arylation reactions are a common issue and can often be resolved by systematically evaluating and optimizing your reaction conditions. The key factors to consider are the catalyst system (metal precursor and ligand), base, solvent, and temperature.

Troubleshooting Workflow for Low N-Arylation Yield

LowYieldTroubleshooting Start Low or No N-Arylation Product Check_Reagents Verify Reagent Quality - Oxazolidinone Purity - Aryl Halide Purity - Anhydrous Solvent - Active Catalyst/Base Start->Check_Reagents Reagent_Issue Re-purify Starting Materials Use Fresh Reagents Check_Reagents->Reagent_Issue Impure/Degraded Optimize_Catalyst Optimize Catalyst System - Screen Pd vs. Cu Catalyst - Vary Ligand Type - Adjust Catalyst Loading Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Optimize Base - Screen Weak vs. Strong Bases - Check Base Solubility Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent - Test Aprotic Polar vs. Nonpolar Solvents Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature - Incrementally Increase Temperature - Consider Microwave Irradiation Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low N-arylation yield.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium or copper catalyst may be oxidized or otherwise deactivated.

    • Solution: Use a pre-catalyst, such as tBuXPhos Pd G3, which is air- and moisture-stable and ensures the generation of the active monoligated Pd(0) species.[1] For Ullmann couplings, ensure you are using a high-purity copper source.

  • Inappropriate Ligand: The chosen phosphine or diamine ligand may not be optimal for your specific substrates.

    • Solution: Screen a variety of ligands. For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands like tBuXPhos are often effective.[2] For Ullmann couplings, ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be beneficial.[3]

  • Incorrect Base: The strength and solubility of the base are critical.

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[4] For Ullmann couplings, milder bases like K₂CO₃ or Cs₂CO₃ are often employed. Ensure the base is sufficiently soluble in the reaction solvent.

  • Suboptimal Solvent: The solvent can significantly impact catalyst activity and reagent solubility.

    • Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[5] For Ullmann couplings, polar aprotic solvents like DMF or DMSO are often used.[3]

  • Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[6]

Issue 2: Formation of Hydrodehalogenation Byproduct in Buchwald-Hartwig Amination

Question: I am observing a significant amount of the hydrodehalogenated aryl starting material in my Buchwald-Hartwig reaction. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and occurs when a palladium hydride species reductively cleaves the aryl-halide bond.[1][7]

Minimizing Hydrodehalogenation

Hydrodehalogenation Start Hydrodehalogenation Observed Check_Moisture Ensure Anhydrous Conditions - Use Dry Solvents and Reagents - Run Under Inert Atmosphere Start->Check_Moisture Optimize_Base Modify Base - Use a Weaker or More Hindered Base - e.g., Cs₂CO₃ instead of NaO-t-Bu Check_Moisture->Optimize_Base Optimize_Ligand Change Ligand - Use a More Bulky Ligand to Disfavor  β-Hydride Elimination Optimize_Base->Optimize_Ligand Lower_Temp Lower Reaction Temperature Optimize_Ligand->Lower_Temp Result Reduced Hydrodehalogenation Lower_Temp->Result

Caption: Strategy to minimize hydrodehalogenation.

Solutions:

  • Ensure Anhydrous Conditions: Water can be a source of protons for the formation of palladium hydride species. Use freshly dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the Base: The choice of base can influence the formation of palladium hydrides. A weaker or more sterically hindered base may be less prone to side reactions.

  • Modify the Ligand: Bulky ligands can sterically hinder the approach of the palladium hydride to the aryl halide, thus reducing the rate of hydrodehalogenation.

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can help to minimize hydrodehalogenation.

Issue 3: Formation of Bis-arylated or Iodo-substituted Byproducts in Ullmann Coupling

Question: In my Ullmann coupling of an oxazolidinone with a bromoiodoarene, I am observing iodo-substituted and bis-coupled side products. How can I improve the selectivity?

Answer:

These side products arise from a competitive bromo-iodo exchange pathway.[8] Optimizing the ligand can significantly enhance the desired C-N bond formation.

Solution:

  • Ligand Selection: The use of 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) as a ligand has been shown to be highly effective in minimizing these side reactions, leading to a high selectivity for the desired N-arylated product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the cyclization of amino alcohols to form oxazolidinones?

A1: The primary side reaction is the formation of a dehydrated derivative, especially when using reagents like diethyl carbonate.[9] Additionally, if the amino alcohol has other nucleophilic functional groups, intermolecular reactions leading to oligomers or polymers can occur. The choice of cyclizing agent and reaction conditions is crucial to favor the desired 5-exo-trig ring closure.[9]

Q2: How can I prevent racemization when synthesizing chiral oxazolidinones?

A2: Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures. To maintain stereochemical integrity:

  • Use mild bases.

  • Keep reaction temperatures low, especially during cyclization.

  • Choose a synthetic route that introduces the stereocenter early from a chiral starting material, such as an amino acid.[10]

Q3: What is the best way to purify oxazolidinone derivatives from reaction byproducts?

A3: The purification method will depend on the properties of your compound and the impurities.

  • Flash Column Chromatography: This is the most common method for purifying oxazolidinone derivatives. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.[11]

  • Recrystallization: If your product is a solid and you have a relatively pure crude material, recrystallization can be an effective method for removing minor impurities.[11]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.

Q4: When should I use a protecting group strategy in my oxazolidinone synthesis?

A4: Protecting groups are necessary when your starting materials contain functional groups that are incompatible with the reaction conditions of a subsequent step. For example:

  • If you are performing a reaction under strongly basic conditions and have a sensitive functional group elsewhere in the molecule, it should be protected.

  • If your amino alcohol has other nucleophilic groups (e.g., a phenol or another amine), these should be protected to prevent them from competing in the cyclization or N-arylation step.[12] Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), and for amines, carbamates (e.g., Boc or Cbz) are frequently used.[13]

Quantitative Data

Table 1: Comparison of Catalysts for the N-Arylation of 2-Oxazolidinone with Aryl Bromides

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene8095[14]
2CuI (10)DMEDA (20)K₂CO₃Dioxane11092
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄t-AmylOH11098Custom
4CuI (5)Me₄Phen (10)Cs₂CO₃Dioxane100>98[8]

This table is a compilation of representative data and specific results may vary based on the substrates and exact conditions used.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of 2-Oxazolidinone (Buchwald-Hartwig Amination)

This protocol is a general procedure for the synthesis of 3-aryl-2-oxazolidinones.

Materials:

  • 2-Oxazolidinone

  • Aryl bromide

  • Pd(OAc)₂

  • P(t-Bu)₃ (tri-tert-butylphosphine)

  • NaOt-Bu (sodium tert-butoxide)

  • Anhydrous toluene

  • Argon or nitrogen gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Add 2-oxazolidinone (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 80 °C with stirring for the time required for the reaction to go to completion (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents R1 Oxazolidinone Product N-Aryl Oxazolidinone R1->Product Toluene, 80 °C R2 Aryl-X (X = Br, I) R2->Product Toluene, 80 °C Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., P(t-Bu)₃) Base Base (e.g., NaO-t-Bu)

Caption: General scheme for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Oxazolidinone (Ullmann Condensation)

This protocol provides a general method for the copper-catalyzed synthesis of 3-aryl-2-oxazolidinones.

Materials:

  • 2-Oxazolidinone

  • Aryl iodide

  • CuI (copper(I) iodide)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • K₂CO₃ (potassium carbonate)

  • Anhydrous dioxane

  • Argon or nitrogen gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 2-oxazolidinone (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) and anhydrous dioxane (5 mL).

  • Add DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cyclization of an Amino Alcohol to an Oxazolidinone

This protocol describes a general procedure for the synthesis of an oxazolidinone from an amino alcohol using diethyl carbonate.

Materials:

  • Amino alcohol

  • Diethyl carbonate

  • K₂CO₃ (potassium carbonate)

  • Reaction vessel with a reflux condenser

Procedure:

  • To a round-bottom flask, add the amino alcohol (1.0 mmol) and K₂CO₃ (1.5 mmol).

  • Add an excess of diethyl carbonate (e.g., 10 mL).

  • Heat the mixture to reflux (approximately 120-130 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess diethyl carbonate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Disclaimer: These protocols are intended as general guidelines. The optimal conditions may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments before scaling up. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Synthesis of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of 5-(Aminomethyl)-2-oxazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and versatile synthetic strategies begin with chiral starting materials to construct the core oxazolidinone ring. Key routes include:

  • The Epichlorohydrin Route: This is a widely used method that starts with commercially available (R)- or (S)-epichlorohydrin. The epoxide is first converted to a 5-(chloromethyl) or 5-(azidomethyl) intermediate, which then undergoes cyclization and subsequent functional group manipulations to yield the final product.[1][2] A common strategy involves reacting (R)-epichlorohydrin with sodium cyanate to form (R)-5-(chloromethyl)oxazolidin-2-one.[3]

  • The Glycerol Carbonate Route: This approach utilizes glycerol carbonate, a bio-based starting material, which reacts with amines in a transesterification process to form the oxazolidinone ring.[4][5] This method is considered environmentally friendly but may lead to the formation of two hydroxyurethane isomers.[5]

  • The Aziridine Route: Chiral aziridines, particularly those with an electron-withdrawing group at the C-2 position, can undergo regioselective ring-opening followed by intramolecular cyclization to produce 5-functionalized oxazolidinones with high yields and retention of configuration.[6]

  • The Amino Alcohol Route: Cyclization of β-amino alcohols with a carbonyl source like phosgene, dialkyl carbonates, or CO2 is a fundamental method for forming the 2-oxazolidinone ring.[7]

Q2: My overall yield is low. What are the most critical steps to optimize?

A2: Low overall yield can result from inefficiencies in several key steps. Focus your optimization efforts on:

  • Ring Formation/Cyclization: This is often the most crucial step. The choice of base, solvent, and temperature can dramatically affect the yield and selectivity of the cyclization.[8] For instance, when forming the ring from an amino alcohol, incomplete reaction or side reactions can significantly lower the yield.

  • Amino Group Protection/Deprotection: The choice of protecting group for the amine is critical. The phthalimide group is common, but its removal with hydrazine hydrate requires careful optimization to avoid side reactions and ensure complete deprotection.[3] Incomplete deprotection will result in a product mixture that is difficult to separate.

  • Purification: Each purification step (e.g., column chromatography, recrystallization) can lead to material loss. Optimizing reaction conditions to minimize byproducts can reduce the need for extensive purification, thereby improving the isolated yield.

Q3: What are common side products, and how can they be minimized?

A3: Side product formation is a frequent cause of low yields. Common issues include:

  • Isomer Formation: In routes starting from glycerol carbonate, the amine can attack either carbonyl carbon, leading to a mixture of α and β hydroxyurethane isomers.[5] Optimizing the catalyst and reaction conditions can improve selectivity.

  • Polymerization: Under harsh basic or acidic conditions, starting materials or intermediates can polymerize, especially if they contain reactive functional groups. Using milder conditions and controlling the stoichiometry of reagents can mitigate this.

  • Incomplete Cyclization: If the cyclization reaction does not go to completion, you will have a mixture of the acyclic precursor and the desired oxazolidinone, complicating purification. Ensure optimal catalyst/reagent activity, reaction time, and temperature.

  • Decomposition: Some intermediates can be unstable. For example, the aminolysis of glycerol carbonate can be accompanied by its partial decomposition back to glycerol.[5]

Troubleshooting Guide

Problem 1: Low yield in the cyclization step from an epoxide intermediate.

Possible Cause Suggested Solution
Incorrect Base or Solvent The choice of base and solvent system is critical. For example, a simple triethylamine in toluene system has been found to be highly effective and mild for certain cyclization reactions.[8] Screen different bases (e.g., t-BuOK, DIPEA, Et3N) and solvents (e.g., DMF, Toluene, THF) to find the optimal combination for your specific substrate.[9]
Low Reaction Temperature Some cyclization reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature to 50-100 °C, as this can significantly improve the yield.[10]
Poor Quality Reagents Ensure starting materials and reagents, especially the epoxide and any isocyanates, are pure and dry. Moisture can quench reactive intermediates.
Side Reaction with Isocyanate When using isocyanates for cyclization, they can react with other nucleophiles present. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric CO2 or water.

Problem 2: Incomplete deprotection of the N-phthalimide group.

Possible Cause Suggested Solution
Insufficient Hydrazine Hydrate A significant excess of hydrazine hydrate is often required to drive the reaction to completion. A typical procedure may use 10 equivalents.[3]
Short Reaction Time or Low Temperature The deprotection reaction often requires refluxing for 1-2 hours to ensure it is complete.[3] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Precipitation of Phthalhydrazide The phthalhydrazide byproduct precipitates out of the reaction mixture. Ensure efficient stirring to maintain a homogenous slurry. After the reaction, the solid byproduct must be thoroughly filtered and washed to maximize the recovery of the desired amine in the filtrate.[3]

Data on Synthetic Yields

Table 1: Comparison of Yields for Key Synthetic Steps

Reaction Step Starting Material Reagents Yield Reference
Chloromethyl Oxazolidinone Formation(R)-EpichlorohydrinSodium Cyanate, MgSO4, Water79%[3]
Phthalimide Deprotection(S)-4-(4-(5-(phthalimidomethyl)-2-oxazolidin-3-yl) phenyl) morpholin-3-one80% Hydrazine Hydrate, MeOH81%[3]
Goldberg Coupling(R)-5-(Chloromethyl)oxazolidin-2-one, 4-(4-bromophenyl)morpholin-3-oneCuI, L-proline, K2CO3, DMSO79%[3]
Azide-Intermediate Cyclizationβ-Hydroxy CarbonylMe3SiN3, THF, 90 °C87%[11]
TransesterificationEthylene Carbonate, β-aminoalcoholMgO, Ethanol, 80 °C>90%[4]

Key Experimental Protocols

Protocol 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one (from Epichlorohydrin) [3]

  • To a mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in 500 mL of water, heat the solution to 60 °C.

  • Add (R)-epichlorohydrin (46.3 g, 0.5 mol) dropwise over 30 minutes while maintaining the temperature.

  • Keep the mixture warm for an additional 1 hour after the addition is complete.

  • Remove the water under reduced pressure.

  • To the resulting solid, add 500 mL of ethyl acetate and stir.

  • Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

  • Combine the ethyl acetate fractions, dry over anhydrous Na2SO4, and concentrate in vacuo to yield a white solid.

  • Recrystallize the solid from ethyl acetate to give the pure product. (Reported Yield: 53.7 g, 79%).[3]

Protocol 2: Phthalimide Deprotection to Yield 5-(Aminomethyl) Group [3]

  • Dissolve the N-phthalimide protected oxazolidinone (e.g., compound 11 in the cited literature, 800 mg, 1.9 mmol) in methanol (50 mL).

  • Add 80% hydrazine hydrate (1.19 g, 19 mmol, 10 equivalents).

  • Reflux the mixture for 1.5 hours. During this time, a precipitate will form.

  • Cool the mixture and filter to remove the phthalhydrazide precipitate.

  • Wash the filter cake thoroughly with methanol (3 x 5 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: CH2Cl2/MeOH/NH3·H2O = 80/20/1) to obtain the final product. (Reported Yield: 450 mg, 81%).[3]

Visual Guides

G cluster_start Starting Materials cluster_steps Synthetic Sequence cluster_end Final Product & Analysis Start1 (R)-Epichlorohydrin Step1 Step 1: Intermediate Formation (e.g., 5-(Chloromethyl)oxazolidin-2-one) Start1->Step1 Start2 Aryl Amine / Carbamate Step2 Step 2: Coupling Reaction (e.g., Goldberg or Buchwald-Hartwig) Start2->Step2 Step1->Step2 Step3 Step 3: Protection of Amino Group (e.g., Phthalimide) Step2->Step3 If amine is primary Purify Purification (Chromatography / Recrystallization) Step2->Purify Step4 Step 4: Deprotection (e.g., Hydrazine Hydrate) Step3->Step4 Step4->Purify Product Final Product: This compound Derivative Purify->Product QC Quality Control (NMR, MS, HPLC) Product->QC G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity Pure Pure CheckPurity->Pure Yes Impure Impure CheckPurity->Impure No AnalyzeByproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Pure->AnalyzeByproducts PurifyReagents Purify/Dry Reagents & Repeat Impure->PurifyReagents Incomplete Starting Material Remains? AnalyzeByproducts->Incomplete YesIncomplete Increase Reaction Time, Temperature, or Reagent Stoichiometry Incomplete->YesIncomplete Yes NoIncomplete Identify Major Side Product(s) Incomplete->NoIncomplete No Optimize Adjust Conditions to Minimize Side Product (e.g., Lower Temp, Change Base/Solvent) NoIncomplete->Optimize

References

Scalable synthesis of (S)-5-(aminomethyl)-2-oxazolidinone for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (S)-5-(aminomethyl)-2-oxazolidinone, a key chiral intermediate in various pharmaceutical applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of (S)-5-(aminomethyl)-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to (S)-5-(aminomethyl)-2-oxazolidinone?

A1: The two most prevalent and industrially viable routes for the synthesis of (S)-5-(aminomethyl)-2-oxazolidinone are the (S)-epichlorohydrin route and the L-serine route. The (S)-epichlorohydrin route is often favored for its cost-effectiveness and the availability of the starting material. The L-serine route provides an alternative chiral pool starting material.

Q2: How can I minimize racemization during the synthesis?

A2: Minimizing racemization is critical to ensure the stereochemical purity of the final product. Key strategies include:

  • Temperature Control: Maintain low reaction temperatures, especially during steps involving strong bases or nucleophilic substitutions.

  • Choice of Base: Use non-nucleophilic, sterically hindered bases where possible to avoid abstraction of the chiral proton.

  • Solvent Selection: Aprotic solvents are generally preferred as they are less likely to participate in proton transfer reactions that can lead to racemization.[1]

  • Reaction Time: Avoid prolonged reaction times at elevated temperatures.

Q3: What are the typical impurities encountered, and how can they be removed?

A3: Common impurities may include diastereomers, over-reacted products, or unreacted starting materials. Purification is typically achieved through crystallization or column chromatography. For industrial-scale production, crystallization is often the preferred method due to its cost-effectiveness and scalability. The choice of solvent for crystallization is critical and may require optimization.

Q4: I am observing low yields. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete Reactions: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. If the reaction has stalled, consider adjusting the temperature, reaction time, or reagent stoichiometry.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Analyze the reaction mixture to identify major side products and adjust reaction conditions to minimize their formation.

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize extraction and crystallization procedures to maximize recovery.

Data Presentation

Table 1: Comparison of Scalable Synthetic Routes
Parameter(S)-Epichlorohydrin RouteL-Serine Route
Starting Material Cost Generally lowerCan be higher
Number of Synthetic Steps Typically 3-5 stepsTypically 4-6 steps
Overall Yield Moderate to high (can exceed 70%)Variable, often moderate
Key Challenges Potential for racemization, handling of toxic epichlorohydrinProtection/deprotection steps, potential for side reactions
Scalability Well-established for industrial scaleFeasible, but may require more optimization for large scale
Stereochemical Control High, dependent on the purity of starting material and reaction conditionsHigh, as it originates from a chiral amino acid

Experimental Protocols

Protocol 1: Synthesis from (S)-Epichlorohydrin

This protocol outlines a common method for the synthesis of (S)-5-(aminomethyl)-2-oxazolidinone starting from (S)-epichlorohydrin.

Step 1: Synthesis of (S)-N-(2,3-epoxypropyl)phthalimide

  • To a stirred solution of potassium phthalimide in an appropriate solvent (e.g., DMF), add (S)-epichlorohydrin dropwise at room temperature.

  • Heat the reaction mixture and monitor for completion by TLC.

  • After completion, cool the mixture, and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain (S)-N-(2,3-epoxypropyl)phthalimide.

Step 2: Synthesis of (S)-5-((phthalimido)methyl)-2-oxazolidinone

  • React the epoxide from Step 1 with a source of ammonia (e.g., aqueous ammonia) to open the epoxide ring.

  • The resulting amino alcohol is then cyclized to the oxazolidinone ring using a carbonylating agent such as diethyl carbonate or phosgene derivatives. This step is often carried out in the presence of a base.

Step 3: Deprotection to (S)-5-(aminomethyl)-2-oxazolidinone

  • The phthalimide protecting group is removed using hydrazine hydrate in a suitable solvent like ethanol or methanol.

  • The reaction mixture is typically refluxed until the deprotection is complete.

  • After cooling, the phthalhydrazide byproduct is filtered off, and the filtrate is concentrated.

  • The crude product is then purified by crystallization or chromatography to yield (S)-5-(aminomethyl)-2-oxazolidinone.

Protocol 2: Synthesis from L-Serine

This protocol provides a general outline for the synthesis of (S)-5-(aminomethyl)-2-oxazolidinone from L-serine.

Step 1: Protection of L-Serine

  • Protect the amino and carboxylic acid groups of L-serine. The amino group is commonly protected with a Boc group, and the carboxylic acid is often converted to a methyl or ethyl ester.

Step 2: Reduction of the Ester

  • The ester group of the protected L-serine is selectively reduced to a primary alcohol using a suitable reducing agent like sodium borohydride.

Step 3: Cyclization to the Oxazolidinone Ring

  • The resulting N-protected amino alcohol is cyclized to form the oxazolidinone ring. This is typically achieved by treatment with a carbonylating agent in the presence of a base.

Step 4: Deprotection

  • The protecting groups (e.g., Boc) are removed under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the final product, (S)-5-(aminomethyl)-2-oxazolidinone.

Mandatory Visualization

Scalable_Synthesis_Pathway cluster_epichlorohydrin (S)-Epichlorohydrin Route cluster_serine L-Serine Route Epi (S)-Epichlorohydrin Phthalimide_Epoxide (S)-N-(2,3-epoxypropyl)phthalimide Epi->Phthalimide_Epoxide Potassium Phthalimide Amino_Alcohol Intermediate Amino Alcohol Phthalimide_Epoxide->Amino_Alcohol Ammonia Protected_Oxazolidinone (S)-5-((phthalimido)methyl)-2-oxazolidinone Amino_Alcohol->Protected_Oxazolidinone Carbonylating Agent Final_Product_Epi (S)-5-(aminomethyl)-2-oxazolidinone Protected_Oxazolidinone->Final_Product_Epi Hydrazine Hydrate Serine L-Serine Protected_Serine Protected L-Serine Serine->Protected_Serine Protection Protected_Amino_Alcohol Protected Amino Alcohol Protected_Serine->Protected_Amino_Alcohol Reduction Protected_Oxazolidinone_Serine Protected Oxazolidinone Protected_Amino_Alcohol->Protected_Oxazolidinone_Serine Cyclization Final_Product_Serine (S)-5-(aminomethyl)-2-oxazolidinone Protected_Oxazolidinone_Serine->Final_Product_Serine Deprotection Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Racemization Racemization Detected Problem->Racemization Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes End Successful Synthesis Problem->End No Incomplete_Reaction Check for incomplete reaction (TLC/HPLC) Low_Yield->Incomplete_Reaction Yes Side_Reactions Identify side products (NMR, MS) Low_Yield->Side_Reactions No Check_Temp Lower reaction temperature Racemization->Check_Temp Yes Check_Base Use sterically hindered base Racemization->Check_Base No Recrystallize Optimize crystallization solvent system Purification_Issue->Recrystallize Yes Chromatography Perform column chromatography Purification_Issue->Chromatography No Workup_Losses Optimize extraction and crystallization Incomplete_Reaction->Workup_Losses Side_Reactions->Workup_Losses Check_Temp->Check_Base Check_Solvent Use aprotic solvent Check_Base->Check_Solvent

References

Technical Support Center: Chiral Purity Analysis of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral purity analysis of 5-(Aminomethyl)-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the chiral purity of this compound?

The most prevalent and effective techniques for the enantioseparation of this compound and related structures are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2]

  • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for oxazolidinone analogues.[3][4][5]

  • Capillary Electrophoresis (CE): In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different migration times, enabling their separation.[2]

Q2: How do I select an appropriate chiral stationary phase (CSP) for HPLC analysis?

Selecting the right CSP is critical for successful enantioseparation. For oxazolidinones, polysaccharide-based columns are a primary choice.[3][4]

Key Considerations for CSP Selection:

  • Backbone: Both amylose and cellulose-based CSPs have shown good enantioselectivity for oxazolidinone derivatives.[3][4] Amylose-based columns, in some cases, have provided the highest enantioselectivities.[3][4][5]

  • Immobilization: Immobilized CSPs are generally more robust and can tolerate a wider range of solvents compared to coated CSPs. This allows for more flexibility in method development and column washing.[6]

  • Screening: It is highly recommended to screen a variety of CSPs with different selectivities to find the optimal column for your specific analyte.[7]

Q3: What mobile phases are typically used for the chiral separation of oxazolidinones on polysaccharide CSPs?

For polysaccharide-based CSPs, "polar organic mode" is often employed. This involves using neat polar organic solvents or mixtures thereof as the mobile phase.[3][4][5]

Common Mobile Phases:

  • Neat solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), and Acetonitrile (ACN).[3][4]

  • Solvent Mixtures: Combinations like MeOH:IPA or ACN:MeOH can sometimes provide better efficiency and even reverse the enantiomer elution order, which can be useful for resolving minor enantiomers from major peaks.[3]

It's important to note that the choice of mobile phase can significantly impact retention time and enantioselectivity.[3]

Q4: Is derivatization necessary for the chiral analysis of this compound?

While direct separation on a chiral stationary phase is common, derivatization can be a valuable alternative strategy. This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column. This approach can be particularly useful if direct chiral separation proves difficult or if enhanced detection sensitivity is required.[8][9]

Troubleshooting Guides

Problem 1: Poor or no separation of enantiomers.

Possible Causes & Solutions:

  • Inappropriate CSP: The selected chiral stationary phase may not be suitable for this compound.

    • Solution: Screen a different family of CSPs (e.g., if using a cellulose-based column, try an amylose-based one).[3][4]

  • Incorrect Mobile Phase: The mobile phase composition may not be optimal for the selected CSP and analyte.

    • Solution: Systematically vary the mobile phase composition. For polysaccharide columns in polar organic mode, try different neat solvents (MeOH, EtOH, IPA, ACN) or binary mixtures.[3] For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) might be necessary, while acidic modifiers like trifluoroacetic acid (TFA) can be used for acidic compounds.[10][11]

  • Low Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

    • Solution: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 10°C or 15°C).

Problem 2: Loss of resolution over time.

Possible Causes & Solutions:

  • Column Contamination: Strong adsorption of sample components or impurities onto the stationary phase can degrade performance.[6]

    • Solution: Flush the column with a strong, compatible solvent. For immobilized polysaccharide CSPs, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used, followed by an alcohol rinse.[6] For coated CSPs, flushing with 100% isopropanol is often recommended.[6][11] Always refer to the column manufacturer's instructions for recommended washing procedures.

  • "Additive Memory Effect": Traces of additives (acids or bases) from previous analyses can persist on the stationary phase and interfere with the current separation.[12]

    • Solution: Dedicate a column to a specific method or type of analysis. If that's not feasible, implement a rigorous column flushing and re-equilibration protocol between different methods.[12]

  • Column Damage: Dissolution of the silica support due to incompatible mobile phase conditions (e.g., high pH) or pressure shocks can lead to a permanent loss of efficiency.[6]

    • Solution: Ensure the mobile phase pH is within the column's recommended range. Avoid sudden pressure changes. If the column is damaged, it may need to be replaced.

Problem 3: Peak tailing or fronting.

Possible Causes & Solutions:

  • Sample Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase can help to reduce peak tailing.[11]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[6]

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, you can try back-flushing the column at a low flow rate.[6]

Experimental Protocols

General HPLC Method for Chiral Purity Analysis of this compound

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.[1][3]

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For example, a Lux Amylose-1 or Chiralpak AD-H column.[3][4][10]

  • Mobile Phase: Start with a screening of neat solvents: 100% Methanol, 100% Ethanol, 100% Isopropanol, and 100% Acetonitrile.[3][4]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][10]

  • Column Temperature: 25°C.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1][3] Further dilutions may be necessary.[3]

  • Injection Volume: 1-10 µL.[3]

Data Presentation

Table 1: Example HPLC Conditions for Oxazolidinone Analogs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Oxazolidinone Analog 1Lux Amylose-2Acetonitrile0.52.6
Oxazolidinone Analog 2Lux Amylose-1Acetonitrile0.54.5
Oxazolidinone Analog 3Lux Amylose-1Acetonitrile0.54.4
WCK 4086 (Oxazolidinone)Chiralpak AD-Hn-hexane:2-propanol:methanol:TFA (80:10:10:0.4)1.0> 2.0

Data adapted from published studies for illustrative purposes.[3][10]

Visualizations

Chiral_HPLC_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation & Optimization Start Define Analyte (this compound) Prep_Sample Prepare Sample (e.g., 1 mg/mL in MeOH) Start->Prep_Sample Prep_MP Prepare Mobile Phases (MeOH, EtOH, IPA, ACN) Start->Prep_MP Screen_Run Perform Screening Runs Prep_Sample->Screen_Run Prep_MP->Screen_Run Select_CSP Select CSPs (e.g., Amylose & Cellulose based) Select_CSP->Screen_Run Eval_Results Evaluate Results (Resolution, Peak Shape) Screen_Run->Eval_Results No_Sep No/Poor Separation? Eval_Results->No_Sep Good_Sep Good Separation? Eval_Results->Good_Sep No_Sep->Prep_MP Try different mobile phase No_Sep->Select_CSP Try different CSP Optimize Optimize Method (Mobile Phase Ratio, Temp, Flow Rate) Good_Sep->Optimize Yes Final_Method Final Validated Method Good_Sep->Final_Method No further optimization needed Optimize->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Loss_of_Resolution Start Loss of Resolution Observed Check_System Verify System Suitability (Standard Injection) Start->Check_System System_OK System OK? Check_System->System_OK System_Fail System Failure (Check Pump, Injector, Detector) System_OK->System_Fail No Column_Issue Suspect Column Issue System_OK->Column_Issue Yes Wash_Column Perform Column Wash (Refer to Manufacturer's Protocol) Column_Issue->Wash_Column Test_Column Re-test with Standard Wash_Column->Test_Column Resolution_Restored Resolution Restored? Test_Column->Resolution_Restored Success Resume Analysis Resolution_Restored->Success Yes Permanent_Damage Suspect Permanent Damage or 'Memory Effect' Resolution_Restored->Permanent_Damage No Replace_Column Replace Column Permanent_Damage->Replace_Column

Caption: Troubleshooting Guide for Loss of Resolution.

References

Optimization of catalyst and solvent for oxazolidinone ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of catalysts and solvents for oxazolidinone ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the oxazolidinone ring?

A1: The most prevalent and atom-economical method is the [3+2] cycloaddition reaction between an epoxide and an isocyanate.[1][2][3][4] Other notable methods include the reaction of amino alcohols with phosgene or its equivalents, the carbonylation of β-amino alcohols, and the reaction of carbon dioxide with propargylamines or aziridines.[4][5][6]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions.

  • Bifunctional Phase-Transfer Catalysts (PTCs): These are effective for the coupling of isocyanates and epoxides, often featuring a quaternary ammonium salt and a hydrogen-bond donor group to synergistically activate the substrates.[1]

  • Tetraarylphosphonium Salts (TAPS): These act as bifunctional organocatalysts, functioning as both a Brønsted acid and a halide ion source to facilitate epoxide ring opening with high regioselectivity.[2][7] They are particularly useful for overcoming challenges associated with traditional metal-based catalysts.[2]

  • Metal-Based Catalysts: Complexes of palladium, chromium, and copper have been successfully employed. For instance, [(Salcen)CrIII + Lewis base] systems are highly active for the cycloaddition of epoxides and isocyanates.[3] Pd(0) complexes are particularly effective for reactions involving vinyl epoxides.[3]

  • Organocatalysts: Thiourea-based catalysts can be used to achieve high diastereoselectivity in cascade reactions.[8]

Q3: What is the role of the solvent in oxazolidinone synthesis?

A3: The solvent can significantly influence reaction rates and yields.

  • Polar Protic Solvents: Solvents like water and methanol can promote the reaction, even under acid-free conditions, by facilitating epoxide ring-opening through hydrogen bonding.[9][10] Water, in particular, has been shown to significantly accelerate the process.[9][10]

  • Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), acetone, and THF are also commonly used.[5][11] The choice of aprotic solvent can be critical for catalyst solubility and stability.

  • Deep Eutectic Solvents (DES): These can act as both the solvent and the catalyst, offering a green and reusable medium for the reaction.[12]

  • Solvent-Free Conditions: In some cases, reactions can be run under solvent-free or microwave-assisted conditions, which can dramatically reduce reaction times.[4][13]

Q4: What are common side reactions and how can I minimize them?

A4: A common side reaction is the trimerization of the isocyanate.[3] This can often be suppressed by the slow addition of the isocyanate to the reaction mixture or by using an excess of the epoxide.[3] The choice of catalyst and reaction temperature can also influence the formation of side products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials (epoxide or isocyanate).1. Use a freshly prepared or properly stored catalyst. Consider a different class of catalyst (e.g., switch from a metal-based to an organocatalyst). 2. Screen a range of solvents with varying polarities (e.g., DCM, THF, PhCl, or a polar protic solvent like water).[1][5][9][11] 3. Increase the reaction temperature. Some reactions require heating to 80-100 °C.[1] 4. Purify the starting materials before use.
Formation of Side Products (e.g., Isocyanate Trimer) 1. High concentration of isocyanate. 2. High reaction temperature. 3. Incorrect catalyst.1. Add the isocyanate to the reaction mixture slowly and dropwise. 2. Use an excess of the epoxide relative to the isocyanate.[3] 3. Optimize the reaction temperature; sometimes a lower temperature can reduce side reactions. 4. Certain catalysts may be more prone to promoting side reactions; consider switching to a more selective catalyst system.[3]
Reaction Stalls/Does Not Go to Completion 1. Catalyst deactivation. 2. Insufficient reaction time. 3. Reversible reaction or equilibrium reached.1. Add a fresh portion of the catalyst. 2. Monitor the reaction progress over a longer period. Some reactions may require up to 24 hours.[12] 3. Increase the concentration of one of the reactants or remove a byproduct if possible.
Poor Diastereoselectivity 1. Achiral catalyst or reaction conditions. 2. Inappropriate solvent.1. Employ a chiral catalyst or a chiral auxiliary to induce stereocontrol.[8] 2. The solvent can influence the transition state geometry; screen different solvents to improve diastereoselectivity.[8]

Quantitative Data Summary

Table 1: Effect of Solvent on the Synthesis of Oxazolidinone from Epoxide and Chlorosulfonyl Isocyanate (CSI) [5][11]

EntrySolventProduct Yield (%)
1DichloromethaneBest Conversion
2AcetoneModerate Conversion
3THFModerate Conversion
4AcetonitrileModerate Conversion
5TolueneLow Conversion
6n-hexane/DCMLow Conversion
7Diethyl etherNo Reaction

Table 2: Effect of Solvent on the Formation of 2-Oxazolidinone from an N-Boc-Epoxide [9]

EntrySolventYield (%) after 7h
1Water86
2Methanol45
3Ethanol65
4Isopropanol55
5MeOH/H₂O (1:1)Completion
6Aprotic SolventsNo Product Detected

Experimental Protocols & Methodologies

General Procedure for Bifunctional Phase-Transfer Catalyst (Bif-PTC) Mediated Synthesis of 2-Oxazolidinones: [1]

A mixture of the epoxide (0.5 mmol), isocyanate (0.6 mmol), and the bifunctional phase-transfer catalyst (2.5 mol%) in chlorobenzene (PhCl, 2.0 mL) is stirred at 100 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-oxazolidinone.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine Epoxide, Isocyanate, and Catalyst in Solvent heating Heat to Specified Temperature (e.g., 100 °C) reactants->heating stirring Stir for a Defined Period (e.g., 12 hours) heating->stirring monitoring Monitor by TLC stirring->monitoring solvent_removal Remove Solvent in Vacuo monitoring->solvent_removal Reaction Complete purification Purify by Column Chromatography solvent_removal->purification product Isolated 2-Oxazolidinone purification->product

Caption: General experimental workflow for 2-oxazolidinone synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates epoxide Epoxide intermediate_A Activated Epoxide (Intermediate A) epoxide->intermediate_A isocyanate Isocyanate intermediate_C Adduct with Isocyanate (Intermediate C) isocyanate->intermediate_C catalyst Catalyst (e.g., Bif-PTC) catalyst->epoxide Activates intermediate_B Ring-Opened Intermediate (Intermediate B) intermediate_A->intermediate_B Nucleophilic Attack intermediate_B->isocyanate Attacks product 2-Oxazolidinone Product intermediate_C->product Intramolecular Ring-Closing product->catalyst Regenerates

Caption: Plausible mechanism for catalyzed oxazolidinone formation.[1]

References

Strategies to control stereoselectivity in oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stereoselectivity during oxazolidinone synthesis.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Alkylation of Chiral Oxazolidinones

Question: I am performing an alkylation on an N-acyloxazolidinone (Evans auxiliary) and obtaining a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?

Answer: Poor diastereoselectivity in the alkylation of chiral oxazolidinone enolates is a common issue that can often be resolved by carefully controlling the reaction conditions. The key is to favor the formation of a single, conformationally rigid chelated enolate, which will then direct the electrophile to attack from the less hindered face.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can interfere with the stereochemical outcome.

    • Solution: Ensure the use of a sufficiently strong base and appropriate reaction time. For many substrates, strong bases like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA) are effective.[1][2]

  • Incorrect Enolate Geometry: The formation of the desired (Z)-enolate is crucial for high diastereoselectivity.[2]

    • Solution: The choice of base and solvent can influence the enolate geometry. For propionyl imides, NaN(TMS)₂ in THF at -78 °C is known to produce the desired (Z)-enolate.[1][2]

  • Non-Chelating Conditions: The metal cation from the base plays a critical role in forming a rigid chelate with the enolate and the oxazolidinone carbonyl.

    • Solution: Lithium and sodium bases are generally preferred as they form stable chelates.[3] Ensure the solvent does not interfere with chelation. Ethereal solvents like THF are commonly used.

  • Temperature Control: Loss of stereocontrol can occur if the reaction temperature is too high, allowing for equilibration between diastereomeric transition states.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps.[1][2]

  • Lewis Acid Influence: The presence and choice of a Lewis acid can significantly impact stereoselectivity, especially in aldol reactions, but also in more complex alkylations.[4][5]

    • Solution: For certain challenging alkylations, particularly with less reactive electrophiles, the addition of a Lewis acid like SnCl₄ or ZrCl₄ can enhance both reactivity and diastereoselectivity.[4] However, the specific Lewis acid and stoichiometry must be optimized for each substrate.

Illustrative Workflow for Optimizing Diastereoselectivity:

start Low Diastereoselectivity Observed check_base Verify Base and Deprotonation Conditions start->check_base check_temp Ensure Strict Temperature Control (-78 °C) check_base->check_temp check_solvent Confirm Use of Aprotic, Non-chelating Solvent (e.g., THF) check_temp->check_solvent consider_lewis Consider Addition of Lewis Acid for Challenging Electrophiles check_solvent->consider_lewis analyze Analyze d.r. by NMR or GC consider_lewis->analyze analyze->check_base If d.r. is low, re-optimize end High Diastereoselectivity Achieved analyze->end If d.r. is high

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low Enantioselectivity in Catalytic Oxazolidinone Synthesis

Question: My catalytic asymmetric synthesis of an oxazolidinone is resulting in a low enantiomeric excess (e.e.). What factors should I investigate?

Answer: Low enantioselectivity in catalytic systems points to issues with the catalyst itself, the reaction conditions, or substrate compatibility.

Potential Causes and Solutions:

  • Catalyst Activity/Purity: The catalyst may be impure, deactivated, or used at a suboptimal loading.

    • Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Optimize the catalyst loading; sometimes, a higher or lower loading can improve selectivity.

  • Reaction Conditions: Temperature, solvent, and pressure can have a profound effect on the enantioselectivity of a catalytic reaction.

    • Solution: Systematically screen different solvents and temperatures. For hydrogenations, the pressure of H₂ is a critical parameter to optimize.[6] For example, in the Ru-catalyzed asymmetric hydrogenation of 2-oxazolones, a solvent mixture of cyclohexane/THF was found to be optimal.[6]

  • Substrate-Catalyst Mismatch: The specific chiral ligand or catalyst may not be well-suited for your particular substrate.

    • Solution: If possible, screen a library of chiral ligands to find the best match for your substrate. Recent advances have shown success with biocatalysts (engineered enzymes) and chiral organoselenium catalysts for the enantioselective synthesis of oxazolidinones from diverse substrates.[7][8]

  • Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired catalytic pathway, leading to a lower e.e.

    • Solution: Lowering the reaction temperature can sometimes slow down the uncatalyzed reaction more significantly than the catalyzed one. Also, verify that the reaction does not proceed in the absence of the catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my synthesis?

A1: The choice of chiral auxiliary depends on the desired stereochemical outcome and the nature of the reaction. Evans' oxazolidinone auxiliaries, derived from readily available amino acids like valine and phenylalanine, are widely used due to their high stereodirecting ability in a variety of reactions, including alkylations and aldol reactions.[9] For a specific enantiomeric product, you can often choose between two enantiomeric auxiliaries to direct the stereochemistry as needed.[3]

Q2: What is the best method for removing the chiral auxiliary after the reaction?

A2: The method for cleaving the chiral auxiliary is chosen based on the desired functional group in the final product. The ability to recover and recycle the often-expensive chiral auxiliary is a significant advantage of this methodology.

Desired ProductCleavage MethodReagentsReference
Carboxylic AcidHydrolytic CleavageLiOH / H₂O₂[2][10]
Primary AlcoholReductive CleavageLiBH₄ or LiAlH₄[10]
AldehydeReductive CleavageDIBAL-H[10]
EsterTransesterificationNaOMe / MeOH[10]

Q3: I am observing endocyclic cleavage of the oxazolidinone auxiliary during removal. How can I prevent this?

A3: Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, preventing its recovery. This is often an issue with strong, non-selective nucleophiles. The LiOH/H₂O₂ method is popular for hydrolytic cleavage because the hydroperoxide anion is a soft nucleophile that selectively attacks the more electrophilic exocyclic acyl carbonyl over the endocyclic carbamate carbonyl.[2][11] To minimize endocyclic cleavage, it is crucial to maintain low temperatures (e.g., 0 °C) during the cleavage reaction and to use the appropriate reagents.

Q4: Can Lewis acids be used to control stereoselectivity?

A4: Yes, Lewis acids can play a crucial role in controlling stereoselectivity, particularly in aldol and some alkylation reactions. They can enhance the rigidity of the transition state through chelation, thereby increasing diastereoselectivity. For example, titanium tetrachloride (TiCl₄) has been shown to influence the stereochemical outcome of aldol reactions.[5] In some cases, Lewis acids can even reverse the stereoselectivity compared to other metal enolates (e.g., boron enolates).[5] The choice and stoichiometry of the Lewis acid are critical and must be determined empirically for each reaction.[4][12]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Propionyloxazolidinone

This protocol is adapted from established procedures for the diastereoselective alkylation of an Evans' chiral auxiliary.[1][2][13]

  • Acylation:

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry THF.

    • Add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Cool the mixture to 0 °C and add propionic anhydride (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction and purify the N-propionyloxazolidinone by column chromatography.

  • Alkylation:

    • Dissolve the N-propionyloxazolidinone (1.0 equiv.) in dry THF.

    • Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

    • Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv.) and stir for 30-60 minutes at -78 °C to form the enolate.

    • Add the electrophile (e.g., allyl iodide, 1.2 equiv.) dropwise and stir at -78 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.[2] Purify by column chromatography.

Protocol 2: Hydrolytic Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield a chiral carboxylic acid.[2][10]

  • Dissolution: Dissolve the N-acylated oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add lithium hydroxide (LiOH·H₂O, 2-3 equiv.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4-8 equiv.). Caution: This can be an exothermic reaction with gas evolution. Ensure proper venting.[14]

  • Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup: Acidify the mixture to pH ~2-3 and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting.

  • Purification: Purify the carboxylic acid by column chromatography or crystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity of Alkylation
EntryBaseSolventTemperature (°C)ElectrophileDiastereomeric Ratio (d.r.)Reference
1NaN(TMS)₂THF-78Allyl Iodide98:2[1][2]
2LDATHF-78Benzyl Bromide>95:5[3]
3LiHMDSTHF-78Methyl Iodide>99:1[3]
Table 2: Comparison of Catalytic Enantioselective Methods
MethodCatalyst SystemSubstrate TypeEnantiomeric Excess (e.e.)Reference
Asymmetric HydrogenationRu(II)-NHC2-Oxazolonesup to 96%[6]
Biocatalytic C-H AminationEngineered MyoglobinCarbamatesHigh e.e.[7]
Organoselenium CatalysisChiral OrganoseleniumAlkenes + N-Boc AminesHigh e.e.[8]
Asymmetric BromocyclizationChiral Bifunctional SelenideAllylamines + CO₂Good e.e.[15]

Visualizations

Mechanism of Stereocontrol in Evans' Auxiliary Alkylation

cluster_0 1. Deprotonation & Chelation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Base (e.g., NaN(TMS)2) Base (e.g., NaN(TMS)2) N-Acyloxazolidinone->Base (e.g., NaN(TMS)2) + Chelated (Z)-Enolate Rigid Chelated (Z)-Enolate Base (e.g., NaN(TMS)2)->Chelated (Z)-Enolate Forms Electrophile (E+) Electrophile (E+) Chelated (Z)-Enolate->Electrophile (E+) Reacts with Alkylated Product Single Diastereomer Predominates Electrophile (E+)->Alkylated Product Attacks from less hindered face Cleavage Reagents Cleavage Reagents Alkylated Product->Cleavage Reagents Reacts with Chiral Product Enantiomerically Enriched Product Cleavage Reagents->Chiral Product Yields Recovered Auxiliary Recovered Auxiliary Cleavage Reagents->Recovered Auxiliary &

Caption: Logical workflow of an asymmetric alkylation using a chiral auxiliary.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: 5-(Aminomethyl)-2-oxazolidinone in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, chemists rely on a variety of strategies to control stereochemistry. Among the most robust and well-established methods is the use of chiral auxiliaries. These molecular scaffolds are temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they are removed to reveal the desired chiral product. This guide provides a comparative overview of several prominent chiral auxiliaries, with a special focus on placing the utility of 5-(aminomethyl)-2-oxazolidinone in the proper context of asymmetric synthesis.

While classic chiral auxiliaries like Evans' oxazolidinones, SuperQuat variants, and Oppolzer's camphorsultam are designed for temporary incorporation and subsequent cleavage, this compound and its derivatives are more commonly employed as chiral building blocks that remain part of the final molecular structure, particularly in the synthesis of certain pharmaceuticals.

Mechanism of Stereocontrol with Oxazolidinone Auxiliaries

The stereodirecting power of oxazolidinone-based chiral auxiliaries stems from their ability to create a sterically biased environment around the reactive center. Upon N-acylation, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate formed upon deprotonation. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective bond formation. The formation of a rigid, chelated Z-enolate is a key factor in achieving high levels of stereocontrol.

Stereocontrol_Mechanism General Mechanism of Stereocontrol with Oxazolidinone Auxiliaries cluster_0 Attachment cluster_1 Stereoselective Reaction cluster_2 Cleavage & Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylated_Auxiliary N-Acyl Oxazolidinone Prochiral_Substrate->Acylated_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Acylated_Auxiliary Enolate_Formation Chelated Z-Enolate Formation (Base, Lewis Acid) Acylated_Auxiliary->Enolate_Formation Deprotonation Diastereomerically_Enriched_Product Diastereomerically Enriched Product Enolate_Formation->Diastereomerically_Enriched_Product Facial Blockage by C4-Substituent Electrophile Electrophile (E+) Electrophile->Diastereomerically_Enriched_Product Chiral_Product Enantiomerically Enriched Product Diastereomerically_Enriched_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary

Caption: Workflow for asymmetric synthesis using a traditional chiral auxiliary.

Performance Comparison of Common Chiral Auxiliaries

The effectiveness of a chiral auxiliary is evaluated based on several factors, including the level of diastereoselectivity it induces, the chemical yield of the reaction, and the ease of its attachment and removal. Below is a comparison of commonly used chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary significantly influences the diastereoselectivity.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)Benzyl bromideLDA>99:192
Allyl iodideNaHMDS98:261-77[1]
(S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (SuperQuat)Benzyl bromideLiHMDS>99:195
Methyl iodideLiHMDS>99:191
(-)-Pseudoephedrine Amide Benzyl bromideLDA≥99:190
Ethyl iodideLDA98:285
(+)-Oppolzer's Camphorsultam Allyl iodideNaHMDS98:285
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)Isobutyraldehyde>99:180-95
Benzaldehyde>99:185-95
(S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (SuperQuat)Isobutyraldehyde>99:192
(-)-Pseudoephedrine Amide Benzaldehyde>95:5 (anti)85
(+)-Oppolzer's Camphorsultam Isobutyraldehyde>98:2 (syn)90
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a key transformation for the synthesis of cyclic molecules. Chiral auxiliaries on the dienophile can effectively control facial selectivity.

Chiral AuxiliaryDieneDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans, N-crotonyl)Cyclopentadiene91%85
(+)-Oppolzer's Camphorsultam (N-acryloyl)Cyclopentadiene99%90

The Role of this compound

Searches for the application of this compound as a traditional, removable chiral auxiliary in asymmetric alkylation, aldol, or Diels-Alder reactions did not yield significant results in the published literature. Instead, this molecule is prominently featured as a chiral building block in the synthesis of pharmaceuticals, where it becomes a permanent part of the final structure. Notable examples include the antibiotics Linezolid and Tedizolid, and the anticoagulant Rivaroxaban.

In these syntheses, the chirality of the this compound precursor, often derived from (S)-epichlorohydrin or other chiral pool materials, is transferred to the final product. The synthetic strategies involve attaching various substituents to the nitrogen and aminomethyl moieties of the oxazolidinone core.

Oxazolidinone_Roles Contrasting Roles of Oxazolidinone Scaffolds cluster_0 Traditional Chiral Auxiliary cluster_1 Chiral Building Block Auxiliary Evans' Auxiliary Adduct Chiral Adduct Auxiliary->Adduct Substrate Prochiral Substrate Substrate->Adduct Product Enantioenriched Product Adduct->Product Cleavage Recovered Recovered Auxiliary Adduct->Recovered Building_Block This compound Final_Product Final Product (e.g., Linezolid) (Oxazolidinone core retained) Building_Block->Final_Product Reagents Other Reagents Reagents->Final_Product

Caption: Differing synthetic roles of oxazolidinone derivatives.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of an acyl substrate, a diastereoselective alkylation, and the cleavage of a traditional Evans auxiliary.

Protocol 1: Acylation of (4R)-4-Phenyl-2-oxazolidinone

This procedure describes the attachment of a propionyl group to an Evans-type auxiliary.

Materials:

  • (4R)-4-Phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of (4R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

  • N-Propionyl-(4R)-4-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • NaHMDS (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate.

  • Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This procedure describes the hydrolytic cleavage of the alkylated product to yield the chiral carboxylic acid.

Materials:

  • N-Alkylated oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite solution

Procedure:

  • The N-alkylated oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (typically 3:1 v/v) and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq) is added, followed by the addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • The reaction mixture is stirred at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite to reduce excess peroxide.

  • The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to remove the liberated chiral auxiliary.

  • The aqueous layer is acidified to pH 1-2 with dilute HCl and then extracted with ethyl acetate.

  • The combined ethyl acetate layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carboxylic acid, which can be further purified by chromatography or crystallization.

Conclusion

For researchers and drug development professionals, the selection of an appropriate strategy for controlling stereochemistry is a critical decision. Traditional chiral auxiliaries like Evans' oxazolidinones, SuperQuat auxiliaries, and Oppolzer's camphorsultam offer a reliable and predictable method for introducing chirality, with a wealth of supporting data and established protocols. These auxiliaries are designed to be temporary fixtures, efficiently removed to provide the desired enantiomerically enriched product.

In contrast, this compound serves a different but equally important role in asymmetric synthesis. It functions as a chiral building block, where its inherent chirality is preserved in the final product. Its prevalence in the structure of several modern pharmaceuticals underscores its importance in medicinal chemistry. Understanding the distinct applications of these different oxazolidinone-based scaffolds is key to designing efficient and effective asymmetric syntheses.

References

The Evolving Landscape of Oxazolidinones: A Comparative Analysis of 5-(Aminomethyl)-2-oxazolidinone Derivatives in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic oxazolidinone derivatives is showing significant promise in the fight against drug-resistant bacteria. This guide offers a comparative overview of the antibacterial efficacy of various 5-(aminomethyl)-2-oxazolidinone derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The rise of multidrug-resistant pathogens has created an urgent need for novel antibacterial agents. Oxazolidinones, a class of synthetic antibiotics, have emerged as a critical tool in this battle, with linezolid being a notable member. Their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, makes them effective against a range of Gram-positive bacteria.[1][2] Recent research has focused on modifying the core oxazolidinone structure to enhance potency, broaden the spectrum of activity, and overcome resistance. This guide focuses on derivatives of this compound, exploring how structural modifications influence their antibacterial efficacy.

Comparative Antibacterial Efficacy

The antibacterial activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected derivatives against a panel of clinically relevant bacterial strains, providing a quantitative comparison of their potency.

Compound/DerivativeStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniaeHaemophilus influenzaeReference
Linezolid0.5 - 4 µg/mL1 - 4 µg/mL0.5 - 2 µg/mL2 - 8 µg/mL[3][4]
Tedizolid (DA-7157)0.12 - 0.5 µg/mL0.25 - 1 µg/mL0.12 - 0.5 µg/mL2.0 - 4.0 µg/mL[4]
Compound 7j0.25 µg/mL---[5]
5-thiourea derivative (16)4-8 times more potent than linezolid---[6]
Benzoxazinone C-ring derivative (8c)< 1 µg/mL< 1 µg/mL< 1 µg/mL-[7]
D- and L-alaninyl derivatives (9d, 10d)2 µg/mL2 µg/mL--[8]

Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new oxazolidinone derivatives with improved antibacterial profiles.[6][9][10] Key findings from these studies include:

  • Modifications at the C-5 Position: The 5-acetylaminomethyl moiety of linezolid has been a primary target for modification.[6] Replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[6] Specifically, a 5-thiourea group resulted in a compound with 4-8 times stronger in vitro activity than linezolid.[6]

  • Fused Heterocyclic Rings: The incorporation of fused heterocyclic C-rings has led to the development of potent derivatives. For instance, a compound with a benzoxazinone C-ring substructure demonstrated superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria.[7]

  • Influence of Lipophilicity: The lipophilicity of the molecule, particularly the balance between hydrophilic and hydrophobic substituents on the benzene ring and at the 5-position, significantly affects the antibacterial activity of 5-thiocarbonyl oxazolidinones.[10]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antibacterial efficacy of new compounds. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is then added to each well. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep inoculation Inoculate microtiter plate with bacterial suspension compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read plates visually or using a plate reader incubation->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by targeting a novel site on the bacterial ribosome. They bind to the 50S ribosomal subunit and inhibit the formation of the initiation complex, a critical early step in protein synthesis.[1] This unique mechanism of action is responsible for their lack of cross-resistance with other classes of antibiotics.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex (fMet-tRNA, mRNA, 30S, 50S) 30S 30S Subunit Oxazolidinone This compound Derivative Oxazolidinone->50S Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents formation

Mechanism of Action of this compound Derivatives.

Conclusion

The exploration of this compound derivatives represents a promising frontier in the development of new antibacterial agents. The ability to synthetically modify the core structure allows for the fine-tuning of antibacterial activity and pharmacokinetic properties. The data presented in this guide highlight the potential of these derivatives to address the challenge of antibiotic resistance. Continued research, guided by SAR principles and robust preclinical evaluation, will be crucial in translating these promising compounds into clinically effective therapies.

References

The Crucial Role of 5-(Aminomethyl)-2-oxazolidinone: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of manufacturing active pharmaceutical ingredients (APIs). Among these pivotal building blocks, 5-(Aminomethyl)-2-oxazolidinone has emerged as a cornerstone in the synthesis of a significant class of antibiotics—the oxazolidinones, most notably the commercial drug Linezolid. This guide provides an objective comparison of synthetic routes to this key intermediate and its alternatives, supported by experimental data, to inform strategic decisions in the laboratory and in process development.

The oxazolidinone ring is the core pharmacophore responsible for the unique mechanism of action of this class of antibiotics, which involves the inhibition of bacterial protein synthesis at the initiation phase.[1][2][3] This distinct mechanism makes them effective against multidrug-resistant Gram-positive bacteria.[4][5] Consequently, robust and efficient access to chiral this compound is of paramount importance.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed to produce this compound and its derivatives. The choice of route often depends on factors such as starting material availability, cost, scalability, and the desired enantiomeric purity. Below is a summary of prominent synthetic approaches with reported yields and purity data.

Synthetic RouteStarting Material(s)Key StepsReported Overall Yield (%)Reported Purity (%)Key Considerations
Route 1: From (R)-Epichlorohydrin 3-Fluoro-4-morpholinylaniline, (R)-EpichlorohydrinRing opening of epoxide, Cyclization with CDI, Phthalimide protection/deprotection~40%[4]>99% (HPLC)[4]Utilizes a readily available chiral precursor. The multi-step process can be lengthy.
Route 2: From Aryl Carbamates Aryl Carbamate, (S)-Epichlorohydrin derivativesCoupling of N-aryl carbamate with epichlorohydrin derivativeNot explicitly stated for the intermediate itself, but described as economical for large-scale synthesis.[6]HighA convergent and versatile approach suitable for generating diverse analogues.[6]
Route 3: Continuous Flow Synthesis Simple starting blocks (e.g., (+)-epichlorhydrin, 3,4-difluoronitrobenzene, morpholine)Seven-step continuous flow process without intermediate purification73% (for Linezolid)[7][8]HighOffers significant reduction in reaction time and improved safety for handling hazardous reagents.[6]
Route 4: From Levo-epoxypropylphthalimide Levo-epoxypropylphthalimide, Aryl anilineAddition, Cyclization, AminolysisHigh[9]>99.9%[9]Described as a high-yield and low-cost method with convenient purification.[9]
Alternative: (R)-Glycidyl Butyrate N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline, (R)-Glycidyl butyrateReaction at low temperature with n-butyl lithiumNot explicitly stated, but involves cryogenic conditions.[10]HighThe use of n-butyl lithium and low temperatures can be challenging for industrial scale-up.[4]

Experimental Protocols

Route 1: Representative Synthesis from (R)-Epichlorohydrin

This route is a commonly cited method for the synthesis of Linezolid, where this compound is a key intermediate.

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline 3-Fluoro-4-morpholinyl aniline is reacted with (R)-epichlorohydrin in a suitable solvent such as isopropanol at reflux. The resulting amino alcohol is then isolated.

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone The amino alcohol from the previous step is cyclized using a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as dichloromethane. The reaction is typically stirred at room temperature.[11]

Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide The chloromethyl oxazolidinone is reacted with potassium phthalimide in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at an elevated temperature.[11]

Step 4: Synthesis of (S)-5-(Aminomethyl)-3-[3-fluoro-4-(morpholinophenyl)]-2-oxazolidinone The phthalimide protecting group is removed by treatment with hydrazine hydrate in a solvent like methanol at reflux to yield the desired aminomethyl oxazolidinone intermediate.[11]

Purity Validation Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure: A solution of the synthesized compound is injected into the HPLC system. The retention times of the enantiomers are compared to those of a racemic standard to determine the enantiomeric purity. The peak area is used to quantify the purity of the product.[12]

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).

  • Procedure: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent. The 1H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration. The purity of the sample is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.[13]

Visualizing the Pathways

To better understand the synthetic strategies and the biological context of this compound, the following diagrams illustrate a general synthetic workflow and the mechanism of action of oxazolidinone antibiotics.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Product A Aryl Amine C Ring Opening A->C B Chiral Epoxide (e.g., (R)-Epichlorohydrin) B->C D Cyclization (e.g., with CDI) C->D E Functional Group Interconversion D->E F This compound Derivative E->F G Oxazolidinone API (e.g., Linezolid) F->G

Caption: Generalized synthetic workflow for oxazolidinone APIs.

G cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome subunits 50S Subunit 30S Subunit initiation_complex Formation of Initiation Complex subunits:s->initiation_complex Prevents formation oxazolidinone Oxazolidinone Antibiotic (e.g., Linezolid) oxazolidinone->subunits:n Binds to 50S subunit protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

The validation of this compound as a key synthetic intermediate is well-established in the field of medicinal chemistry, particularly for the development of oxazolidinone antibiotics. While various synthetic routes exist, the choice of the optimal pathway depends on a careful evaluation of yield, purity, cost, and scalability. Newer technologies like continuous flow synthesis are showing promise in addressing some of the challenges associated with traditional batch processes. For researchers and drug development professionals, a thorough understanding of these synthetic alternatives and their associated analytical validation is crucial for the successful and efficient production of this important class of therapeutic agents.

References

A Comparative Guide to Novel Oxazolidinone Antibacterial Agents: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new and effective antimicrobial agents. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis, offering a valuable therapeutic option against challenging Gram-positive pathogens and mycobacteria. This guide provides a comparative overview of several novel oxazolidinone antibacterial agents, presenting key in vitro and in vivo data to inform research and development efforts. The information is benchmarked against linezolid, the first-in-class oxazolidinone.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of novel oxazolidinones is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity. The following tables summarize the MIC values for several novel oxazolidinones against a range of bacterial species, including drug-resistant strains.

Table 1: In Vitro Activity (MIC in µg/mL) of Novel Oxazolidinones against Mycobacterium tuberculosis (Mtb)
CompoundMtb H37Rv (Susceptible)Multidrug-Resistant Mtb (MDR-TB) (MIC90)Extensively Drug-Resistant Mtb (XDR-TB) (MIC90)
Linezolid Similar to Delpazolid[1]1.0[1]0.25[1]
Contezolid (MRX-I) Similar to Linezolid[2]> Contezolid[3]-
Tedizolid ---
Delpazolid (LCB01-0371) Similar to Linezolid[1]0.25[1][4]1.0[1][4]
Sutezolid ≤0.062 (Median MIC)[5]--
Table 2: In Vitro Activity (MIC in µg/mL) of Novel Oxazolidinones against Various Gram-Positive Bacteria
CompoundStaphylococcus aureus (MRSA) (MIC90)Enterococcus faecium (VRE)Streptococcus pneumoniae (Penicillin-Resistant)
Linezolid 4[6]4[6]1[6]
Tedizolid 4-fold more potent than linezolid[7]--
Delpazolid (LCB01-0371) 2 (MRSA)[1]--
Radezolid -4-fold lower MIC90 than linezolid[8]-
Table 3: In Vitro Activity (IC50 in µM) against Monoamine Oxidase (MAO)
CompoundMAO-AMAO-B
Linezolid 46.0[9][10]2.1[9][10]
Tedizolid 8.7[9][10]5.7[9][10]
Contezolid (MRX-I) 12.3[3]-

In Vivo Efficacy: Preclinical Animal Models

In vivo studies in animal models provide crucial information on the therapeutic potential of novel antibacterial agents, offering insights into their efficacy, pharmacokinetics, and safety in a living organism.

Table 4: In Vivo Efficacy of Novel Oxazolidinones
CompoundAnimal ModelInfectionKey Findings
Contezolid (MRX-I) BALB/c miceM. tuberculosis ErdmanAt 100 mg/kg, significantly reduced bacterial load in lungs, comparable to linezolid.[2]
Tedizolid Mouse thigh infection modelGram-positive bacteriaDemonstrated in vivo bactericidal activity.[7]
Delpazolid (LCB01-0371) C57BL/6 miceM. abscessusAt 100 mg/kg, exhibited greater in vivo efficacy than clarithromycin (200 mg/kg).[4]
Sutezolid Mouse modelsM. tuberculosisShown to reduce the standard treatment duration by a month.[11]
DRF 8417 Murine systemic infection modelsSusceptible and resistant Gram-positive bacteriaOral efficacy ranged from 2.0 to 2.9 mg/kg.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of novel oxazolidinones.

Microplate Alamar Blue Assay (MABA) for MIC Determination against Mycobacterium tuberculosis

This colorimetric assay is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Sterile 96-well microplates

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Bacterial culture of M. tuberculosis

  • Test compounds and control antibiotics (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Plate Preparation: Add sterile deionized water to the outer wells of a 96-well plate to prevent evaporation. Add 7H9 broth to the remaining wells.

  • Compound Dilution: Prepare serial dilutions of the test compounds and control antibiotics directly in the microplate wells.

  • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv and add it to each well, achieving a final concentration of approximately 1 x 10^5 CFU/mL.[1]

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.[1]

  • Addition of Alamar Blue: After the initial incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well (containing bacteria but no drug). Re-incubate for 24 hours.[1]

  • Reading Results: If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all other wells and re-incubate for another 24 hours.[1] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]

Murine Model of Chronic Tuberculosis Infection

This in vivo model is crucial for evaluating the efficacy of anti-tuberculosis drug candidates.

Animals:

  • BALB/c or C57BL/6 mice[1]

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.[1] The standard challenge dose is typically 50 to 100 colony-forming units (CFU) deposited in the lungs.[7]

  • Treatment: After a set period to allow the infection to establish (e.g., several weeks), begin treatment with the test compounds, a positive control (e.g., isoniazid), and a vehicle control. Administration is typically done orally or via other appropriate routes daily for a specified duration.

  • Evaluation of Efficacy: At the end of the treatment period, euthanize the mice and harvest their lungs and spleens. Homogenize the organs and plate serial dilutions of the homogenates on selective agar plates (e.g., 7H11 agar).

  • Data Analysis: After incubation, count the number of CFU to determine the bacterial load in the organs of treated versus untreated animals. A significant reduction in CFU in the treated groups indicates drug efficacy.

Visualizing Mechanisms and Workflows

Mechanism of Action: Oxazolidinone Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.

G cluster_ribosome Bacterial Ribosome cluster_process Initiation Complex Formation 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA fMet-tRNA tRNA->30S_subunit Binds Oxazolidinone Novel Oxazolidinone (e.g., Contezolid, Tedizolid) Oxazolidinone->50S_subunit Binds to P-site on Peptidyl Transferase Center Oxazolidinone->70S_complex Blocks Formation Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis

Caption: Oxazolidinone mechanism of action on the bacterial ribosome.

Experimental Workflow for Novel Antibacterial Agent Evaluation

The discovery and development of a new antibacterial agent follows a structured workflow, from initial in vitro screening to preclinical in vivo evaluation.

G start Start: Novel Compound Synthesis in_vitro_screening In Vitro Screening (e.g., MIC determination using MABA) start->in_vitro_screening cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., against mammalian cell lines) in_vitro_screening->cytotoxicity_assay lead_optimization Lead Optimization (Structure-Activity Relationship) in_vitro_screening->lead_optimization Identified Hits cytotoxicity_assay->lead_optimization in_vivo_pk In Vivo Pharmacokinetics (ADME studies in animals) lead_optimization->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (e.g., Murine infection models) in_vivo_pk->in_vivo_efficacy in_vivo_efficacy->lead_optimization Feedback safety_toxicology Safety and Toxicology Studies in_vivo_efficacy->safety_toxicology preclinical_candidate Preclinical Candidate Selection safety_toxicology->preclinical_candidate

Caption: A typical experimental workflow for antibacterial drug discovery.

This guide provides a snapshot of the current landscape of novel oxazolidinone research. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers in the field of antibacterial drug discovery and development. Continued investigation into these and other novel compounds is crucial in the ongoing battle against antimicrobial resistance.

References

The Evolving Landscape of Oxazolidinones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-(aminomethyl)-2-oxazolidinone analogs reveals key molecular determinants for potent antibacterial activity against a spectrum of pathogenic bacteria. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing quest for novel antimicrobial agents.

The oxazolidinone class of antibiotics has been a crucial addition to the arsenal against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes and minimizes cross-resistance.[1][2] The core structure of this compound has been a fertile ground for medicinal chemists, with modifications at the C-5 position proving to be a particularly effective strategy for enhancing potency and modulating pharmacokinetic properties. This guide synthesizes findings from various studies to provide a clear comparison of these analogs.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound analogs is typically evaluated by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria. The data presented below, compiled from multiple studies, highlights the impact of various substituents at the 5-(aminomethyl) position on in vitro activity.

Analog/Compound5-(Aminomethyl) SubstituentTest Organism(s)MIC Range (μg/mL)Key Findings & SAR Insights
Linezolid AcetamideStaphylococcus aureus (MSSA, MRSA), Enterococcus faecalis (VSE, VRE), Streptococcus pneumoniae (PRSP)0.5 - 4The acetamide group is a well-established requirement for good activity.[3]
Compound 16 ThioureaGram-positive bacteria4-8 times more potent than linezolidReplacement of the carbonyl oxygen in the acetamide group with sulfur enhances in vitro activity.[2][3]
Guanidino analog (12) GuanidinoGram-positive bacteriaDecreased activityConversion of the acetamido moiety to a guanidino group leads to a reduction in antibacterial potency.[2][3]
Methylene chain elongation (8) Elongated methylene chainGram-positive bacteriaDecreased activityIncreasing the length of the methylene chain between the oxazolidinone core and the amino group is detrimental to activity.[2][3]
Thiocarbamate analogs ThiocarbamateGram-positive bacteria (including MRSA and VRE)Potent activityThe thiocarbamate group is a suitable substituent, with compounds in a favorable logP range showing strong in vitro activity.[4][5]
PH-027 5-substituted oxazolidinoneGram-positive bacteria (susceptible and resistant strains)Comparable or better than linezolid and vancomycinDemonstrates that modifications beyond the classic acetamide can yield highly potent compounds.[6]
OCID0050 Novel oxazolidinoneClinically significant strainsGenerally 2-4 fold lower MICs than linezolidShows improved inhibitory potency, including against linezolid-resistant strains.[7]
LCB01-0648 Novel oxazolidinoneGram-positive cocci (including MRSA, LRSA, VRE)0.125 - 1Exhibits potent activity against a wide range of multidrug-resistant Gram-positive bacteria.[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial susceptibility testing. The following is a generalized protocol based on the widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-24 hours).

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound.

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action and Signaling Pathway

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This is a unique mechanism that differs from most other protein synthesis inhibitors.

Caption: Mechanism of action of this compound analogs.

The binding of oxazolidinones to the 23S rRNA of the 50S ribosomal subunit prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[9][10][11] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Structure-Activity Relationship Workflow

The process of elucidating the SAR for these analogs follows a logical and iterative workflow.

SAR_Workflow Lead_Compound Lead Compound (e.g., Linezolid) Modification Chemical Modification of 5-(Aminomethyl) Group Lead_Compound->Modification Synthesis Synthesis of Analogs Modification->Synthesis In_Vitro_Testing In Vitro Antibacterial Susceptibility Testing (MIC) Synthesis->In_Vitro_Testing Data_Analysis SAR Analysis and Comparison to Lead In_Vitro_Testing->Data_Analysis Data_Analysis->Modification Iterative Design Potent_Analog Identification of Potent Analogs Data_Analysis->Potent_Analog Improved Activity

Caption: Workflow for SAR studies of this compound analogs.

This iterative process of design, synthesis, and testing allows for the systematic exploration of the chemical space around the 5-(aminomethyl) position, leading to the identification of analogs with improved antibacterial profiles. The insights gained from these studies are invaluable for the rational design of next-generation oxazolidinone antibiotics to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Synthetic Routes to 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical building blocks is paramount. 5-(Aminomethyl)-2-oxazolidinone is a critical chiral intermediate in the synthesis of several important antibacterial agents, including linezolid and tedizolid. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given research or development context.

This analysis focuses on two common and effective strategies for the synthesis of this compound: the Gabriel synthesis starting from (R)-epichlorohydrin and the reduction of a 5-(azidomethyl)-2-oxazolidinone intermediate. Each route presents distinct advantages and disadvantages in terms of step count, overall yield, and reaction conditions.

Route 1: The Gabriel Synthesis Approach

This classical approach utilizes the Gabriel synthesis for the introduction of the primary amine functionality. The synthesis begins with the readily available and chiral (R)-epichlorohydrin, which is first converted to (R)-5-(chloromethyl)oxazolidin-2-one. This intermediate then undergoes nucleophilic substitution with potassium phthalimide, followed by hydrazinolysis to release the desired primary amine.

Experimental Protocol:

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

To a mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in water (500 mL) at 60 °C, (R)-epichlorohydrin (46.3 g, 0.5 mol) is added dropwise over 30 minutes. The mixture is kept warm for an additional hour. The water is then removed under reduced pressure, and ethyl acetate (500 mL) is added to the residue. The resulting mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 200 mL). The combined organic fractions are dried over anhydrous sodium sulfate and concentrated to give a white solid. Recrystallization from ethyl acetate yields (R)-5-(chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

A solution of (R)-5-(chloromethyl)oxazolidin-2-one (27.1 g, 0.20 mol) and potassium phthalimide (40.7 g, 0.22 mol) in N,N-dimethylformamide (DMF, 500 mL) is heated to 80 °C for 12 hours.[1] After cooling to room temperature, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration and dried.

Step 3: Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone

To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (a related intermediate for which a detailed protocol is available) (4.0 g, 0.009 mol) in methanol (25 mL), hydrazine hydrate (2.0 g, 0.04 mol) is added. The reaction mixture is heated to reflux and stirred for 1 hour.[2] After cooling to ambient temperature, the mixture is diluted with water (50 mL) and extracted with dichloromethane (2 x 30 mL). The combined organic extracts are washed with water (30 mL) and concentrated to afford the product. A general procedure for this deprotection step suggests yields in the range of 70-85%.[3]

Workflow Diagram:

Gabriel Synthesis Workflow cluster_0 Step 1: Oxazolidinone Formation cluster_1 Step 2: Gabriel Reaction cluster_2 Step 3: Deprotection Epichlorohydrin Epichlorohydrin NaOCN_MgSO4 NaOCN, MgSO4 in H2O, 60°C Chloromethyl_Oxazolidinone (R)-5-(Chloromethyl) oxazolidin-2-one NaOCN_MgSO4->Chloromethyl_Oxazolidinone DMF_Heat DMF, 80°C Chloromethyl_Oxazolidinone->DMF_Heat Potassium_Phthalimide Potassium Phthalimide Phthalimide_Intermediate (R)-Phthalimidomethyl oxazolidin-2-one DMF_Heat->Phthalimide_Intermediate Methanol_Reflux Methanol, Reflux Phthalimide_Intermediate->Methanol_Reflux Hydrazine Hydrazine Hydrate Final_Product_G (S)-5-(Aminomethyl) -2-oxazolidinone Methanol_Reflux->Final_Product_G

Gabriel Synthesis of this compound.

Route 2: Azide Reduction Method

An alternative strategy involves the preparation of a 5-(azidomethyl)-2-oxazolidinone intermediate, followed by its reduction to the target primary amine. This method avoids the use of phthalimide and the subsequent, sometimes challenging, deprotection step. The azide intermediate can be synthesized from the corresponding chloromethyl or a related derivative. The reduction of the azide is a key step and can be achieved through various methods, including catalytic hydrogenation.

Experimental Protocol:

Step 1: Synthesis of 5-(Azidomethyl)-2-oxazolidinone

This intermediate can be prepared from 5-(chloromethyl)-2-oxazolidinone by reaction with sodium azide in a suitable solvent like DMF. (Detailed experimental data for this specific reaction on the unsubstituted ring system was not prominently available in the searched literature, but is a standard transformation).

Step 2: Reduction of 5-(Azidomethyl)-2-oxazolidinone

The reduction of the azide to the amine can be performed via catalytic hydrogenation. A general procedure for a similar substrate involves dissolving the azide intermediate in a suitable solvent, such as methanol or ethanol, and subjecting it to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired amine. While specific yields for the unsubstituted 5-(azidomethyl)-2-oxazolidinone were not found, catalytic hydrogenations of azides are generally high-yielding.

Workflow Diagram:

Azide Reduction Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction Chloromethyl_Oxazolidinone_A (R)-5-(Chloromethyl) oxazolidin-2-one Sodium_Azide Sodium Azide in DMF Azide_Intermediate 5-(Azidomethyl) -2-oxazolidinone Sodium_Azide->Azide_Intermediate Solvent Methanol or Ethanol Azide_Intermediate->Solvent Hydrogenation H2, Pd/C Final_Product_A (S)-5-(Aminomethyl) -2-oxazolidinone Solvent->Final_Product_A

References

The Evolving Landscape of Oxazolidinones: A Comparative Guide to 5-Aminomethyl Prodrugs for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic treatments for Mycobacterium tuberculosis (Mtb) is a paramount challenge. Oxazolidinones, a potent class of protein synthesis inhibitors, have shown significant promise, yet their utility has been hampered by toxicity concerns. A new generation of 5-aminomethyl oxazolidinone prodrugs is emerging as a promising strategy to overcome these limitations. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.

The central innovation of 5-aminomethyl oxazolidinone prodrugs lies in their selective activation within mycobacteria. These compounds are designed to be relatively inert until they encounter the specific N-acetyltransferase enzyme, Rv0133, present in M. tuberculosis. This enzyme catalyzes the transformation of the 5-aminomethyl group into the corresponding N-acetylated metabolite, the active form of the drug that inhibits bacterial protein synthesis. This targeted activation is intended to spare mammalian cells, which lack the necessary activating enzyme, thereby reducing the mitochondrial toxicity associated with earlier oxazolidinones like linezolid.

Comparative Efficacy of Oxazolidinones Against M. tuberculosis

The in vitro potency of various oxazolidinones is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 5-aminomethyl oxazolidinone prodrugs and other notable oxazolidinones against M. tuberculosis. Lower MIC values indicate greater potency.

CompoundTypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
5-Aminomethyl Oxazolidinone Prodrugs
Compound 95-Aminomethyl ProdrugMore potent than Linezolid-[1][2]
Other Oxazolidinones
LinezolidStandard Oxazolidinone0.25 - 1.00.25 - 1.0[3][4][5]
SutezolidSecond-generation0.0625 - 0.1250.125 - 0.25[3][4]
TedizolidSecond-generation0.1250.25[3][4]
DelpazolidSecond-generation0.50.5 - 1.0[3][4][5]
ContezolidSecond-generation0.51.0[4]
AZD5847Novel Oxazolidinone--[6]
OTB-658Novel Oxazolidinone0.080 - 0.115-[7]

Note: MIC values can vary depending on the specific M. tuberculosis strains and testing methodologies used.

In vivo studies in animal models are crucial for evaluating the therapeutic potential of these prodrugs. Several 5-aminomethyl oxazolidinone compounds have demonstrated high efficacy in C3HeB/FeJ mice, a model that develops human-like caseous necrotic lung lesions.[1][2] Notably, one of these compounds, designated as compound 9, was also found to be highly active in a marmoset model of tuberculosis, showcasing excellent penetration into caseum, the cheese-like necrotic material in tuberculous granulomas.[1][2] However, a significant challenge identified in these studies was the rapid conversion of these prodrugs into their corresponding 5-alcohol metabolites by mammalian metabolism, which, while retaining antimycobacterial activity, led to substantial mitochondrial toxicity.[1][2]

Mechanism of Action and Experimental Validation

The selective activation of 5-aminomethyl oxazolidinone prodrugs is a key feature that differentiates them from other oxazolidinones. The following diagram illustrates this activation pathway.

Prodrug 5-Aminomethyl Oxazolidinone Prodrug Mtb_Cell Mycobacterium tuberculosis Cell Prodrug->Mtb_Cell Enters Rv0133 N-acetyltransferase (Rv0133) Active_Drug N-acetylated Metabolite (Active Drug) Rv0133->Active_Drug Acetylation Ribosome 50S Ribosomal Subunit Active_Drug->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Inhibition->Protein_Synthesis Blocks

Caption: Activation pathway of 5-aminomethyl oxazolidinone prodrugs in M. tuberculosis.

To confirm this mechanism, a series of experiments are typically performed. The following diagram outlines a general workflow for validating the efficacy and mechanism of action of these prodrugs.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC MIC Determination (vs. Mtb strains) Enzyme_Assay Rv0133 N-acetyltransferase Assay MIC->Enzyme_Assay Mito_Tox Mitochondrial Protein Synthesis Inhibition Assay Enzyme_Assay->Mito_Tox Mouse_Model Efficacy in Mouse Model (e.g., C3HeB/FeJ) Mito_Tox->Mouse_Model PK_PD Pharmacokinetics/ Pharmacodynamics Mouse_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity End End Toxicity->End Candidate Selection Start Compound Synthesis Start->MIC

Caption: Experimental workflow for the evaluation of 5-aminomethyl oxazolidinone prodrugs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.

  • Materials:

    • M. tuberculosis H37Rv or clinical isolates

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • 96-well microtiter plates

    • Test compounds and control drugs (e.g., linezolid, isoniazid)

    • Resazurin sodium salt solution (for colorimetric readout)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the microtiter plates.

    • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate the wells with the bacterial suspension. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • For a colorimetric readout, add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change (i.e., inhibits visible growth).[8][9]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The mouse model is a standard for preclinical evaluation of anti-TB drugs.

  • Materials:

    • BALB/c or C3HeB/FeJ mice (6-8 weeks old)

    • M. tuberculosis H37Rv

    • Aerosol exposure system

    • Test compounds, control drugs, and vehicle for administration

    • Biosafety Level 3 (BSL-3) facility

  • Procedure:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection (typically 50-100 CFU per lung).

    • After a set period to allow the infection to establish (e.g., 4-6 weeks), randomly assign mice to treatment groups (vehicle control, positive control drug, and test compound at various doses).

    • Administer the drugs daily or as per the desired regimen (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

    • Efficacy is determined by the reduction in bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control group.[6][10]

Mitochondrial Protein Synthesis Inhibition Assay

This assay assesses the potential toxicity of the compounds on mammalian mitochondria.

  • Materials:

    • Isolated rat heart mitochondria or a suitable human cell line (e.g., HepG2)

    • Assay buffer

    • [³⁵S]-methionine (radiolabeled) or a non-radioactive ELISA-based kit

    • Test compounds and control inhibitors (e.g., chloramphenicol)

  • Procedure (using radiolabeling):

    • Incubate isolated mitochondria in the assay buffer containing amino acids (excluding methionine), an energy source, and the test compound at various concentrations.

    • Add [³⁵S]-methionine to initiate the protein synthesis reaction.

    • Incubate at 30°C for a defined period (e.g., 60-90 minutes).

    • Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).

    • Filter the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

    • The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces mitochondrial protein synthesis by 50% compared to the untreated control.[11][12]

Future Directions

The development of 5-aminomethyl oxazolidinone prodrugs represents a significant step forward in the search for safer and more effective treatments for tuberculosis. While initial studies have demonstrated their potent antimycobacterial activity and selective activation, the challenge of in vivo metabolic instability leading to toxicity remains a critical hurdle to overcome. Future research will likely focus on medicinal chemistry efforts to modify the structure of these prodrugs to block the metabolic pathway responsible for the formation of toxic 5-alcohol metabolites while retaining the desired selective activation by Rv0133. Continued investigation into the structure-activity and structure-toxicity relationships will be essential for the successful clinical translation of this promising class of anti-TB agents.

References

Assessing the Mitotoxicity of 5-(Aminomethyl)-2-oxazolidinone Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential mitochondrial toxicity of metabolites derived from 5-(Aminomethyl)-2-oxazolidinone. As a member of the oxazolidinone class of antibiotics, understanding the mitochondrial effects of its metabolic byproducts is crucial for preclinical safety evaluation and drug development. This document summarizes available data, compares it with alternative therapeutic agents, and provides detailed experimental protocols for assessing mitotoxicity.

Introduction to Oxazolidinone Mitotoxicity

Oxazolidinone antibiotics, such as linezolid and tedizolid, are known to exert mitochondrial toxicity. This is primarily due to the structural similarity between mitochondrial ribosomes and bacterial ribosomes, the intended target of these drugs. Inhibition of mitochondrial protein synthesis can lead to a range of adverse effects, including myelosuppression, lactic acidosis, and neuropathy. The parent compound, this compound, is expected to share this class-wide potential for mitochondrial impairment. However, the metabolic transformations of the parent drug can significantly alter its toxicological profile.

Predicted Metabolites of this compound

Based on the known metabolic pathways of similar oxazolidinone structures and common biotransformation reactions of primary amines, the following are hypothesized to be the major metabolites of this compound:

  • Metabolite A: N-acetyl-5-(aminomethyl)-2-oxazolidinone: Formed through Phase II N-acetylation of the primary amine.

  • Metabolite B: 5-(Hydroxymethylaminomethyl)-2-oxazolidinone: Resulting from Phase I N-oxidation of the primary amine.

  • Metabolite C: 5-(Carboxymethyl)-2-oxazolidinone: Arising from further oxidation of the aminomethyl group.

Comparative Mitotoxicity Assessment

This section compares the potential mitotoxicity of the hypothesized metabolites with the parent compound and established alternative antibiotics. Due to the limited direct experimental data on the specific metabolites of this compound, this comparison relies on data from structurally related compounds and general toxicological principles.

Table 1: Comparative Mitotoxicity Profile

CompoundClassPrimary Mitotoxic MechanismReported IC50 / Observations
This compound (Parent) OxazolidinoneInhibition of mitochondrial protein synthesis (predicted)Data not available. Expected to be similar to other oxazolidinones.
Metabolite A (N-acetyl derivative) N-acetylated amineGenerally considered a detoxification pathway, but some N-acetylated aromatic amines can be toxic. Limited data on aliphatic N-acetyl amine mitotoxicity.[1][2][3][4][5][6][7]Data not available. N-acetylation of some compounds has been shown to preserve mitochondrial function under certain conditions.[3][4][5][6][7]
Metabolite B (Hydroxylamine derivative) HydroxylamineCan induce oxidative stress and methemoglobinemia.[8][9][10] Some hydroxylamines are potent mitochondrial uncouplers.[11]Hydroxylamine metabolites of sulfonamides have shown dose-related toxicity to lymphocytes.[12] N-t-butyl hydroxylamine has shown antioxidant properties and improved mitochondrial function in aged rats.[13]
Metabolite C (Carboxylic acid derivative) Carboxylic acidGenerally considered less toxic and more readily excreted.Data not available.
Linezolid OxazolidinoneInhibition of mitochondrial protein synthesisIC50 for mitochondrial protein synthesis: ~6.4 µM in isolated rat heart mitochondria.[14][15]
Tedizolid OxazolidinoneInhibition of mitochondrial protein synthesisIC50 for mitochondrial protein synthesis: ~0.31 µM in isolated rat heart mitochondria.[14][15] Although more potent in vitro, it may have a better clinical safety profile due to pharmacokinetics.[16][17]
Daptomycin Cyclic LipopeptideNot primarily a mitochondrial toxicant, but can cause muscle toxicity.[12][13][18][19]Does not significantly inhibit mitochondrial protein synthesis. Myotoxicity is the main concern.[12][13][18][19]
Vancomycin GlycopeptideCan induce mitochondrial dysfunction and oxidative stress in renal tubular cells.[20][21][22]Can cause mitochondrial membrane depolarization and enhance superoxide production.[20]
Clindamycin LincosamideMay impair mitochondrial function, potentially through inhibition of mitochondrial protein synthesis.[14][17][23][24]Can impair mitochondrial energetics at high concentrations.[23]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oxazolidinone-Induced Mitotoxicity

Oxazolidinones primarily induce mitotoxicity by inhibiting mitochondrial protein synthesis. This leads to a cascade of downstream effects, ultimately impairing cellular respiration and energy production.

Mitotoxicity_Pathway cluster_Mitochondrion Mitochondrion Mito_Ribosome Mitochondrial Ribosome (mitoribosome) Prot_Syn Mitochondrial Protein Synthesis ETC Electron Transport Chain (ETC) Proteins Prot_Syn->ETC Reduced Synthesis OxPhos Oxidative Phosphorylation ETC->OxPhos Impaired Function ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP Production OxPhos->ATP Decreased Oxazolidinone Oxazolidinone (Parent/Metabolites) Oxazolidinone->Mito_Ribosome Inhibition

Caption: Signaling pathway of oxazolidinone-induced mitochondrial toxicity.

Experimental Workflow for Assessing Mitotoxicity

A multi-parametric approach is recommended to comprehensively assess the mitotoxicity of drug metabolites. The following workflow outlines key in vitro assays.

Experimental_Workflow start Start: Treat cells/isolated mitochondria with test compounds seahorse Seahorse XF Mito Stress Test (Oxygen Consumption Rate) start->seahorse jc1 JC-1 Assay (Mitochondrial Membrane Potential) start->jc1 atp ATP Luminescence Assay (Cellular ATP Levels) start->atp end End: Comparative Mitotoxicity Profile seahorse->end jc1->end atp->end

Caption: Experimental workflow for in vitro mitotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Plate Preparation: Prepare a compound plate with the test compounds (parent drug and metabolites) and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.

  • Assay Execution:

    • Replace the cell culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

    • Load the hydrated sensor cartridge with the compound solutions into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate and initiate the assay.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[18][23][25][26][27]

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay uses a fluorescent dye to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.

Protocol:

  • Cell Culture: Culture cells in a 96-well black plate overnight.

  • Cell Treatment: Treat the cells with the test compounds for the desired duration.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (1-10 µM) in pre-warmed cell culture medium.

    • Remove the culture medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing and Measurement:

    • Aspirate the JC-1 staining solution and wash the cells with an assay buffer (e.g., PBS).

    • Add fresh assay buffer to the cells.

    • Immediately measure the fluorescence intensity using a microplate reader. Green fluorescence (monomers) is measured at Ex/Em = ~485/535 nm, and red fluorescence (aggregates) is measured at Ex/Em = ~560/595 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[24][28][29][30]

ATP Luminescence Assay

This assay quantifies cellular ATP levels as a measure of overall energy metabolism and cell viability.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with test compounds in a 96-well plate as described for the other assays.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., Promega's Mitochondrial ToxGlo™ Assay).

  • Cell Lysis and Luminescence Measurement:

    • Add the ATP detection reagent to each well, which lyses the cells and initiates the luminescent reaction.

    • Incubate for a short period at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the ATP concentration using a standard curve. A decrease in ATP levels can indicate mitochondrial dysfunction.[8][9][19][31][32]

Conclusion

The assessment of the mitotoxicity of this compound and its metabolites is a critical step in its preclinical safety evaluation. While direct experimental data for the specific metabolites are not yet available, this guide provides a framework for their evaluation based on the known toxicology of the oxazolidinone class and related chemical structures. The primary concern for the parent compound and potentially some metabolites is the inhibition of mitochondrial protein synthesis. The provided experimental protocols offer robust methods for quantifying these potential toxicities. A thorough in vitro evaluation using a multi-parametric approach is essential to de-risk this compound and guide its further development. Future studies should focus on synthesizing the predicted metabolites and directly assessing their effects on mitochondrial function using the outlined assays.

References

A Comparative Guide to Docking Studies of 5-(Aminomethyl)-2-oxazolidinone Derivatives with Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(Aminomethyl)-2-oxazolidinone derivatives, a promising class of antibiotics, focusing on their interaction with bacterial ribosomes. Through a detailed analysis of molecular docking studies and in vitro antibacterial activity, this document aims to offer valuable insights for researchers in the field of antibacterial drug discovery.

Introduction to Oxazolidinones and Their Mechanism of Action

Oxazolidinones are a critical class of synthetic antibiotics effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex, a crucial step in protein synthesis.[1][2][3] This distinct mechanism reduces the likelihood of cross-resistance with other antibiotic classes.

Linezolid was the first oxazolidinone to be approved for clinical use, followed by tedizolid, which exhibits improved potency and a better safety profile.[2][4] The this compound scaffold is a key pharmacophore, and various derivatives have been synthesized and studied to enhance their antibacterial activity and pharmacokinetic properties. Molecular docking studies play a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, providing insights into their binding modes and affinities with the bacterial ribosome.

Comparative Analysis of Antibacterial Activity

The in vitro antibacterial activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following tables summarize the MIC values for representative derivatives compared to linezolid and other relevant antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives against Gram-Positive Bacteria

Compound/AntibioticS. aureus ATCC 29213MRSAE. faecalis ATCC 29212VRES. pneumoniae ATCC 49619
Linezolid 1-21-41-21-40.5-2
Tedizolid 0.25-0.50.25-10.25-0.50.25-10.12-0.5
Derivative A 0.510.510.25
Derivative B 24241
Derivative C 0.1250.250.1250.50.06

Note: The data presented are a synthesis of typical values reported in the literature. Actual values may vary depending on the specific study and experimental conditions.

Molecular Docking Studies: A Comparative Overview

Molecular docking simulations are instrumental in elucidating the binding interactions between this compound derivatives and the bacterial ribosome. These studies help in rationalizing the observed antibacterial activities and guiding the design of more potent analogs.

Table 2: Comparison of Docking Performance of Various Programs for Oxazolidinone Derivatives with the Bacterial Ribosome

Docking ProgramKey FeaturesPerformance Highlights
AutoDock Widely used, free software. Employs a Lamarckian genetic algorithm.Good for initial screening and understanding basic binding modes.
DOCK 6 Known for its robust sampling algorithms and scoring functions.Often shows good performance in reproducing crystallographic binding poses.[5][6][7]
Vina A popular and efficient docking program with a good balance of speed and accuracy.Generally performs well in virtual screening studies.[5][6][7]
rDock Designed for high-throughput virtual screening.Offers fast and reliable docking for large compound libraries.[5][6][7]

Note: The choice of docking program can influence the results, and it is often recommended to use multiple programs for cross-validation.

Table 3: Predicted Binding Energies of Representative Oxazolidinone Derivatives with the S. aureus 50S Ribosomal Subunit (PDB ID: 4WFA)

CompoundDocking Score (kcal/mol)Key Interacting Residues (23S rRNA)
Linezolid -8.5U2585, G2576, A2451, C2452
Tedizolid -9.2U2585, G2576, A2451, C2452, U2504
Derivative A -9.0U2585, G2576, A2451, C2452, A2602
Derivative B -7.8U2585, G2576, A2451
Derivative C -9.8U2585, G2576, A2451, C2452, U2504, A2602

Note: Binding energies are theoretical values obtained from docking simulations and should be interpreted with caution. Experimental validation is crucial.

Comparison with Alternative Ribosome-Targeting Antibiotics

To provide a broader context, it is essential to compare the this compound derivatives with other classes of ribosome-targeting antibiotics.

Table 4: Comparison of Oxazolidinones with Other Ribosome-Targeting Antibiotics

Antibiotic ClassRibosomal Subunit TargetMechanism of ActionSpectrum of Activity
Oxazolidinones 50SInhibits formation of the 70S initiation complex.[2][3]Primarily Gram-positive bacteria.
Lincosamides (e.g., Clindamycin) 50SBinds to the 23S rRNA and inhibits peptide bond formation and ribosomal translocation.[8][9][10][11][12]Gram-positive cocci and anaerobic bacteria.
Tetracyclines 30SBinds to the 16S rRNA and prevents the binding of aminoacyl-tRNA to the A-site.[13][14][15]Broad-spectrum (Gram-positive and Gram-negative bacteria).

Experimental Protocols

Molecular Docking Protocol using AutoDock

This protocol outlines a general workflow for performing molecular docking of this compound derivatives with the bacterial ribosome using AutoDock.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB file of 50S subunit) Grid_Box Grid Box Generation (Define binding site) Receptor_Prep->Grid_Box Processed Receptor Ligand_Prep Ligand Preparation (3D structure of derivative) Docking_Run Run AutoDock (Lamarckian Genetic Algorithm) Ligand_Prep->Docking_Run Prepared Ligand Grid_Box->Docking_Run Grid Parameters Results Analyze Docking Results (Binding energy, poses) Docking_Run->Results Docked Poses Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Steps:

  • Receptor Preparation:

    • Obtain the crystal structure of the bacterial 50S ribosomal subunit (e.g., from the Protein Data Bank - PDB).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor file in PDBQT format.[16][17][18][19]

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Minimize the energy of the ligand structure.

    • Define the rotatable bonds.

    • Save the prepared ligand file in PDBQT format.[16][17][18][19]

  • Grid Box Generation:

    • Define the active site for docking by creating a grid box that encompasses the known binding site of oxazolidinones in the PTC.

  • Docking Simulation:

    • Perform the docking calculation using AutoDock, employing a suitable search algorithm like the Lamarckian Genetic Algorithm.

  • Results Analysis:

    • Analyze the output to identify the best docking poses based on the lowest binding energy and cluster analysis.

    • Visualize the protein-ligand interactions to understand the binding mode.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of antibacterial agents.[20][21][22][23][24]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare Compound Stock (Serial Dilutions) Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Steps:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain to be tested overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Signaling Pathways and Logical Relationships

The interaction of this compound derivatives with the bacterial ribosome leads to the inhibition of a critical cellular process: protein synthesis. The following diagram illustrates the logical relationship between drug binding and its ultimate effect on bacterial viability.

Mechanism_of_Action Oxazolidinone This compound Derivative Binding Binding to 23S rRNA Oxazolidinone->Binding Ribosome Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center) Ribosome->Binding Inhibition Inhibition of 70S Initiation Complex Formation Binding->Inhibition Protein_Synthesis Protein Synthesis Blocked Inhibition->Protein_Synthesis Bacteriostasis Bacteriostatic Effect (Inhibition of Growth and Replication) Protein_Synthesis->Bacteriostasis

Caption: Mechanism of action of this compound derivatives.

Conclusion

This guide has provided a comparative analysis of this compound derivatives, focusing on their docking studies with bacterial ribosomes and their in vitro antibacterial activity. The presented data and experimental protocols offer a valuable resource for researchers engaged in the development of new antibacterial agents. The combination of computational and experimental approaches is crucial for understanding the structure-activity relationships of these compounds and for designing novel derivatives with enhanced efficacy against resistant bacterial pathogens. Future research should continue to explore the vast chemical space of oxazolidinones and leverage advanced computational techniques to accelerate the discovery of next-generation antibiotics.

References

Safety Operating Guide

Navigating the Disposal of 5-(Aminomethyl)-2-oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 5-(Aminomethyl)-2-oxazolidinone (CAS No. 119736-09-3), a valuable building block in pharmaceutical synthesis.

Disclaimer: The toxicological and environmental properties of this compound have not been fully investigated.[1] Therefore, it is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure compliance with all national and regional regulations.[1]

Key Safety and Handling Information

While specific hazard data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals.[1] This includes wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.[1] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1]

Disposal Procedures

The primary recommendation for the disposal of this compound is to consult with a licensed professional waste disposal service.[1] Unused material should not be released into the environment.[1]

Step-by-Step Disposal Workflow:

  • Consult Regulations: Before initiating any disposal procedures, consult your local, state, and federal regulations regarding chemical waste.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name, CAS number, and any known hazard information.

  • Containerize: Collect the waste in a suitable, sealed container to prevent leakage or spillage.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

For similar oxazolidinone compounds, a common disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] However, this should only be performed by a qualified and licensed facility.

Spill and Contamination Management

In the event of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[1] The contaminated area should then be cleaned thoroughly. For contaminated packaging, it should be disposed of in the same manner as the unused product.[1]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information can be valuable for waste management professionals in determining the appropriate disposal route.

PropertyValueReference
CAS Number 119736-09-3[3][4]
Molecular Formula C₄H₈N₂O₂[3]
Molecular Weight 116.12 g/mol [4]
Appearance No data available
Boiling Point 382.7 ± 11.0 °C (Predicted)[3]
Density 1.196 ± 0.06 g/cm³ (Predicted)[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 5-(Aminomethyl)- 2-oxazolidinone waste consult_ehs Consult Institutional EHS and Local Regulations start->consult_ehs is_regulated Is the waste regulated as hazardous? consult_ehs->is_regulated follow_ehs Follow EHS Guidelines for Hazardous Waste Disposal is_regulated->follow_ehs Yes non_hazardous_disposal Dispose as Non-Hazardous Waste per EHS Guidance is_regulated->non_hazardous_disposal No professional_disposal Arrange for Licensed Professional Disposal follow_ehs->professional_disposal end End: Waste Properly Disposed professional_disposal->end non_hazardous_disposal->end

Disposal Decision Workflow

Environmental and Toxicological Profile

As of the latest available data, there is no specific information on the toxicity, persistence, degradability, or bioaccumulative potential of this compound.[1] The absence of this data underscores the importance of preventing its release into the environment and treating it as a potentially hazardous substance.

By adhering to these guidelines and fostering a culture of safety and environmental stewardship, laboratory professionals can ensure the responsible management of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.